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Shishijimicin B Documentation Hub

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  • Product: Shishijimicin B

Core Science & Biosynthesis

Foundational

Technical Guide: Calicheamicinone Aglycone & The Enediyne Warhead

Executive Summary: The Warhead Paradigm In the realm of cytotoxic payloads, the calicheamicinone aglycone represents the apex of structural efficiency and lethality. While the holo-agent (Calicheamicin ) utilizes an aryl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Warhead Paradigm

In the realm of cytotoxic payloads, the calicheamicinone aglycone represents the apex of structural efficiency and lethality. While the holo-agent (Calicheamicin


) utilizes an aryltetrasaccharide tail for minor-groove binding specificity, the aglycone is the functional "warhead"—a bicyclo[7.3.1]tridec-9-ene-2,6-diyne core capable of initiating a Bergman cyclization under physiological conditions.[1]

This guide dissects the aglycone’s reactivity profile, its biosynthetic origin from Micromonospora echinospora, and its critical role as the payload in Antibody-Drug Conjugates (ADCs) like Gemtuzumab ozogamicin (Mylotarg) and Inotuzumab ozogamicin (Besponsa).[1]

Structural Anatomy & The Trigger Mechanism

The potency of calicheamicinone lies in its ability to generate a 1,4-didehydrobenzene diradical.[2] However, this reactivity is masked within a strained ring system, protected by a "trigger."[1]

The Activation Cascade

Unlike other DNA-damaging agents that require enzymatic activation, calicheamicinone functions as a self-contained chemical time bomb.[1] The mechanism relies on a specific sequence of structural rearrangements:

  • The Trigger (Trisulfide): The allylic methyl trisulfide is stable in oxidative environments (bloodstream) but labile in reducing environments (cytosol).

  • The Primer (Michael Addition): Reduction of the trisulfide by thiols (e.g., Glutathione) generates a thiolate. This thiolate attacks the

    
    -unsaturated ketone via an intramolecular Michael addition.[1][3]
    
  • The Detonation (Bergman Cyclization): The Michael addition changes the hybridization of the bridgehead carbons, significantly increasing ring strain and bringing the enediyne termini within the critical distance (~3.3 Å). This lowers the activation energy for Bergman cyclization, spontaneously generating a highly reactive p-benzyne diradical.[1]

  • The Payload (DNA Scission): The diradical abstracts hydrogen atoms from the deoxyribose backbone of double-stranded DNA, causing irreversible strand scission and apoptosis.[4]

Mechanism Visualization

The following diagram illustrates the kinetic pathway from the stable prodrug to the active diradical species.

CalicheamicinMechanism cluster_env Cytosolic Environment (High GSH) Prodrug Stable Aglycone (Trisulfide Trigger) Thiol Thiol Intermediate (Reduced Trigger) Prodrug->Thiol Nucleophilic Attack (GSH / Thiols) Michael Fused Tricyclic Intermediate Thiol->Michael Intramolecular Michael Addition Diradical 1,4-Didehydrobenzene Diradical Michael->Diradical Bergman Cyclization (Spontaneous) DNA_Damage Double-Strand DNA Scission Diradical->DNA_Damage H-Atom Abstraction (Deoxyribose C5'/C4')

Figure 1: The activation cascade of Calicheamicinone.[1][5][6] Note the progression from reductive triggering to structural rearrangement and final radical generation.

Biosynthetic Logic: The cal Gene Cluster

Understanding the biosynthesis is crucial for bioengineering efforts to create analogues with altered stability or potency. The aglycone is assembled by an iterative Type I Polyketide Synthase (PKS).[7]

  • Source Organism: Micromonospora echinospora ssp.[2][8][9][10] calichensis.[8][10]

  • Key Gene: calE8.[11] This gene encodes the enediyne PKS that iteratively condenses malonyl-CoA units to form the linear polyene precursor.[1]

  • Resistance Mechanism: The organism protects itself via the CalC protein. CalC is a "self-sacrifice" protein that binds and sequesters the reactive diradical, preventing autotoxicity during biosynthesis [1].[1]

ADC Engineering: The Delivery System

In clinical applications, the extreme toxicity of the aglycone (picomolar range) renders it unusable as a free drug. It must be conjugated. The linker chemistry is as critical as the payload itself.

Linker Strategy: AcBut-DMH

Current FDA-approved calicheamicin ADCs utilize a hybrid linker system designed for stability in circulation and rapid release in lysosomes.[1][6]

  • AcBut Spacer: 4-(4-acetylphenoxy)butanoic acid.[1]

  • Acid-Labile Hydrazone: Connects the spacer to the antibody. Hydrolyzes at lysosomal pH (4.5–5.0).

  • Disulfide Trigger: Connects the spacer to the aglycone. Requires high intracellular glutathione (GSH) for cleavage.[12]

Comparative ADC Data

The following table summarizes the key engineering parameters of the two major calicheamicin-based ADCs [2][3].

FeatureMylotarg (Gemtuzumab ozogamicin)Besponsa (Inotuzumab ozogamicin)
Target Antigen CD33 (Myeloid cells)CD22 (B-cells)
Indication Acute Myeloid Leukemia (AML)Acute Lymphoblastic Leukemia (ALL)
Payload N-acetyl-gamma-calicheamicinN-acetyl-gamma-calicheamicin
Linker Type Acid-labile hydrazone + DisulfideAcid-labile hydrazone + Disulfide
Drug-to-Antibody Ratio (DAR) ~2–3 (Average)~6 (High loading)
Conjugation Site Random Lysine residuesRandom Lysine residues
Release Mechanism Lysosomal hydrolysis + GSH reductionLysosomal hydrolysis + GSH reduction
ADC Internalization Workflow

ADC_Pathway ADC_Circ ADC in Circulation (pH 7.4 - Stable) Binding Antigen Binding (CD33 / CD22) ADC_Circ->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Lysosome Lysosomal Degradation (pH ~5.0) Endocytosis->Lysosome Release Hydrazone Hydrolysis & Linker Cleavage Lysosome->Release Acidic pH Cytosol Cytosolic Release (GSH Reduction) Release->Cytosol Payload Escape Nucleus Nuclear Entry & DNA Cleavage Cytosol->Nucleus Diffusion

Figure 2: Cellular trafficking pathway for Calicheamicin-based ADCs.[1] Critical checkpoints are lysosomal acidity and cytosolic reduction potential.

Experimental Protocols

Safety Warning: Calicheamicinone is a potent genotoxin. Standard biosafety cabinet (BSC) Class II precautions are insufficient for handling dry powder or concentrated stocks.

  • Requirement: Use a glovebox/isolator under inert atmosphere (Argon/Nitrogen) for weighing and solubilization.

  • Inactivation: All waste must be treated with 1M NaOH and bleach (sodium hypochlorite) for >24 hours before disposal.

Isolation from Micromonospora echinospora

This protocol describes the extraction of the holo-agent, from which the aglycone can be derived via hydrolysis.

Reagents:

  • Ethyl Acetate (EtOAc) - HPLC Grade[1]

  • Methanol (MeOH)[1]

  • Chloroform (

    
    )[1]
    
  • Sephadex LH-20 resin[1]

Workflow:

  • Fermentation: Cultivate M. echinospora (NRRL 15839) in aerated fermenters (28°C, 5-7 days) using a soy-peptone/glucose medium.

  • Filtration: Separate mycelia from the broth using centrifugation (5000 x g, 20 min). The antibiotic is primarily extracellular but significant amounts remain mycelium-bound.[1]

    • Note: Extract both phases for maximum yield.

  • Extraction:

    • Broth: Extract supernatant twice with equal volumes of EtOAc.

    • Mycelia: Macerate in acetone, filter, evaporate acetone, and extract the aqueous residue with EtOAc.

  • Concentration: Combine EtOAc fractions and dry over anhydrous

    
    . Evaporate under reduced pressure (Rotavap) at <30°C. Heat sensitivity is critical due to the labile trisulfide.
    
  • Purification (Flash Chromatography):

    • Resuspend residue in minimal

      
      .
      
    • Load onto a silica gel column.

    • Elute with a gradient of

      
      .
      
    • Collect fractions absorbing at 254 nm and 280 nm.

  • Final Polish: Use Sephadex LH-20 (MeOH mobile phase) to remove low molecular weight impurities.[1]

Aglycone Derivatization (Pseudo-aglycone generation)

To study the aglycone specifically, the sugar tail can be cleaved.

  • Dissolve purified Calicheamicin

    
     in THF/Water (1:1).
    
  • Treat with mild acid (0.1% TFA) or specific glycosylases if available.

  • Monitor via RP-HPLC (C18 column, Acetonitrile/Water gradient).[1] The aglycone will elute significantly later than the glycosylated parent due to increased hydrophobicity.

References

  • Thorson, J. S., et al. (2003).[1] "The calicheamicin gene cluster and its iterative type I enediyne PKS."[13] Journal of the American Chemical Society, 125(38), 11484-11485.[1][14]

  • Ricart, A. D. (2011). "Antibody-drug conjugates of calicheamicin derivative: gemtuzumab ozogamicin and inotuzumab ozogamicin."[1][10] Clinical Cancer Research, 17(20), 6417-6427.[1]

  • Hamann, P. R., et al. (2002).[1] "Gemtuzumab ozogamicin, a potent and selective anti-CD33 antibody-calicheamicin conjugate for treatment of acute myeloid leukemia."[1] Bioconjugate Chemistry, 13(1), 47-58.[1]

  • Nicolaou, K. C., et al. (1993).[1] "Chemistry and Biology of the Calicheamicins." Angewandte Chemie International Edition, 32(10), 1377-1385.[1] [1]

Sources

Exploratory

Technical Deep Dive: Structural &amp; Functional Divergence of Shishijimicin A and B

The following technical guide details the structural and functional divergences between Shishijimicin A and Shishijimicin B, synthesized from authoritative chemical literature and pharmacological data. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and functional divergences between Shishijimicin A and Shishijimicin B, synthesized from authoritative chemical literature and pharmacological data.

Executive Summary

The Shishijimicins (A, B, and C) are a class of extremely potent enediyne antitumor antibiotics isolated from the marine ascidian Didemnum proliferum. Structurally related to the calicheamicins and namenamicin, they share a common 10-membered enediyne core responsible for DNA cleavage via Bergman cyclization.[1]

The critical distinction between the prototype Shishijimicin A and its congener Shishijimicin B lies in the glycosidic domain—specifically the substitution at the C4' position of the central sugar moiety. This single structural alteration results in a drastic difference in biological potency, with Shishijimicin A exhibiting picomolar (pM) cytotoxicity, approximately 1000-fold more potent than the nanomolar (nM) activity of Shishijimicin B.[1]

Structural Homology and Divergence

Both compounds share the calicheamicinone aglycone (the warhead) and a


-carboline  moiety (the anchor). The divergence is strictly localized to the "linker" sugar connecting these two domains.[1]
The Core Scaffold (Shared)[1]
  • Aglycone: A bicyclic [7.3.1] enediyne core containing a methyl trisulfide trigger.[1]

  • Trigger Mechanism: The methyl trisulfide group, upon nucleophilic attack (e.g., by glutathione), initiates a structural rearrangement leading to the formation of a 1,4-benzenoid diradical.[1]

  • Anchor: A

    
    -carboline moiety (pyridoindolylcarbonyl) that intercalates into DNA, providing sequence specificity.[1]
    
The Critical Divergence (A vs. B)

The structural difference is found in the central sugar ring (Sugar B) of the disaccharide tail.[1]

FeatureShishijimicin AShishijimicin B
Sugar Identity Thiosugar derivativeDeoxy-glucose derivative
C4' Substituent Methylthio group (-SMe) Hydrogen (-H)
Full Name 4'-S-methyl-4'-thio-

-D-galactose derivative
4',6'-dideoxy-

-D-glucose derivative
Electronic Effect Bulky, lipophilic, polarizable sulfurLess steric bulk, lacks sulfur lone pairs
Visualization: Structural Hierarchy

The following diagram illustrates the modular assembly of Shishijimicins and highlights the specific point of divergence.

ShishijimicinStructure cluster_0 Shared Scaffold cluster_1 Variable Sugar Domain Aglycone Enediyne Core (Calicheamicinone) Trigger Methyl Trisulfide (Trigger) Aglycone->Trigger Covalent Sugar Central Sugar Moiety (Linker) Aglycone->Sugar Glycosidic Bond Anchor Beta-Carboline (Intercalator) Sugar->Anchor Ester Linkage Substituent C4' Substituent Sugar->Substituent Determines Isotype ShishiA Shishijimicin A: -SMe (Methylthio) Substituent->ShishiA ShishiB Shishijimicin B: -H (Deoxy) Substituent->ShishiB

Caption: Modular decomposition of Shishijimicins. The C4' substituent on the central sugar dictates the A (Methylthio) vs. B (Deoxy) subtype.[1]

Biological Activity & Structure-Activity Relationship (SAR)[2]

The presence of the methylthio (-SMe) group in Shishijimicin A is not merely cosmetic; it is a pharmacophore essential for the "induced fit" binding mechanism within the DNA minor groove.[1]

Cytotoxicity Comparison

The -SMe group confers a ~1000-fold increase in potency.[1]

Cell LineShishijimicin A (

)
Shishijimicin B (

)
Relative Potency (A/B)
HeLa 1.8 - 6.9 pM 2.0 - 3.3 nM ~1000x
P388 < 10 pM 2.0 nM ~200x - 1000x
Mechanistic Implication[1][3]
  • DNA Binding: The

    
    -carboline moiety intercalates between base pairs.[1]
    
  • Thermodynamic Locking: In Shishijimicin A, the bulky -SMe group on the sugar locks the molecule into a rigid conformation that perfectly complements the minor groove geometry of the target DNA sequence (typically 5'-TCCT-3' or similar pyrimidine-rich tracts).[1]

  • Loss of Affinity in B: Shishijimicin B, lacking this -SMe "anchor," has significantly higher entropic freedom and lower binding affinity, resulting in the observed drop from picomolar to nanomolar potency.[1]

Mechanism of Action: The Bergman Cyclization

Both isotypes function via the same catastrophic DNA cleavage mechanism once bound.[1] The difference lies solely in the efficiency of the binding event described above.

BergmanCyclization Start Shishijimicin (A or B) Bound to DNA Activation Nucleophilic Attack (Thiol/Glutathione) Start->Activation Cellular Environment Rearrange Michael Addition & Trisulfide Cleavage Activation->Rearrange Cyclo Bergman Cycloaromatization Rearrange->Cyclo Strain Release Diradical 1,4-Benzenoid Diradical (Highly Reactive) Cyclo->Diradical Abstraction H-Atom Abstraction from DNA Backbone Diradical->Abstraction x2 H-atoms Cleavage Double-Strand DNA Break (Apoptosis) Abstraction->Cleavage

Caption: The Bergman Cyclization cascade. Both A and B generate the same diradical warhead; A binds DNA more effectively to deliver it.[1]

Experimental Protocols

A. Isolation and Purification

Due to the structural similarity, separating A and B requires high-resolution chromatography.[1]

Protocol:

  • Extraction: Extract Didemnum proliferum tissue with MeOH.[1] Partition between EtOAc and water.

  • Flash Chromatography: Subject EtOAc layer to silica gel chromatography (CHCl3/MeOH gradient).

  • HPLC Separation (Critical Step):

    • Column: C18 Reverse Phase (e.g., Cosmosil 5C18-AR-II, 10 x 250 mm).[1]

    • Mobile Phase: 75% MeOH in H2O (Isocratic).[1]

    • Flow Rate: 2.0 mL/min.

    • Detection: UV at 254 nm (enediyne) and 360 nm (

      
      -carboline).[1]
      
    • Retention Time: Shishijimicin A (containing hydrophobic -SMe) will elute after Shishijimicin B (more polar, -H).[1]

B. Structural Validation (NMR)

To confirm the identity of Shishijimicin B vs A, focus on the Sugar C4' region in the


H NMR spectrum (500/600 MHz in 

or

).[1]
  • Shishijimicin A Diagnostic Signal:

    • Presence of a sharp singlet at

      
       ~2.1 - 2.3 ppm  corresponding to the S-Methyl  group.
      
    • The C4' proton will show coupling indicative of the thiosugar configuration.[1]

  • Shishijimicin B Diagnostic Signal:

    • Absence of the S-Methyl singlet.[1][2]

    • Upfield shift of the sugar protons due to the lack of the deshielding sulfur atom.

C. Total Synthesis (Nicolaou Strategy)

For researchers attempting total synthesis, the divergence occurs at the glycosylation stage .

  • Fragment A: Enediyne core (fully synthetic).[1]

  • Fragment B: Carboline-Sugar hybrid.

    • For Shishijimicin A: Synthesize the thiosugar intermediate using a thiol-Michael addition or displacement of a triflate with thiomethoxide.[1]

    • For Shishijimicin B: Synthesize the 2,4-dideoxy-glucose intermediate (standard deoxygenation protocols, e.g., Barton-McCombie).[1]

  • Coupling: Schmidt glycosylation (trichloroacetimidate method) to attach the respective Fragment B to the enediyne core.[1]

References

  • Oku, N., Matsunaga, S., & Fusetani, N. (2003).[1][3] Shishijimicins A-C, novel enediyne antitumor antibiotics from the ascidian Didemnum proliferum.[3][4] Journal of the American Chemical Society, 125(8), 2044–2045.[3][4] [Link]

  • Nicolaou, K. C., Lu, Z., Li, R., Woods, J. R., & Sohn, T. (2015).[1] Total Synthesis of Shishijimicin A. Journal of the American Chemical Society, 137(27), 8716–8719. [Link][1][5]

  • Nicolaou, K. C., Li, R., Lu, Z., Pitsinos, E. N., Alemany, L. B., Aujay, M., Lee, C., Sandoval, J., & Gavrilyuk, J. (2018).[1][6] Streamlined Total Synthesis of Shishijimicin A and Its Application to the Design, Synthesis, and Biological Evaluation of Analogues thereof. Journal of the American Chemical Society, 140(38), 12120–12136.[1][6] [Link][1]

  • Li, R., & Nicolaou, K. C. (2020). Synthesis and Biological Evaluation of Shishijimicin A-Type Linker-Drugs and Antibody–Drug Conjugates. Journal of the American Chemical Society, 142(29), 12890–12899.[1] [Link][1]

  • Proksch, P., & Ebel, R. (2020). Secondary Metabolites of the Genus Didemnum: A Comprehensive Review of Chemical Diversity and Pharmacological Properties. Marine Drugs, 18(6), 307.[1] [Link]

Sources

Foundational

Minor Groove DNA Binding &amp; Cleavage: The Shishijimicin B Protocol

The following technical guide details the minor groove binding and DNA cleavage properties of Shishijimicin B. Content Type: Technical Guide / Whitepaper Subject: Shishijimicin B (Enediyne Antitumor Antibiotic) Audience:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the minor groove binding and DNA cleavage properties of Shishijimicin B.

Content Type: Technical Guide / Whitepaper Subject: Shishijimicin B (Enediyne Antitumor Antibiotic) Audience: Medicinal Chemists, Pharmacologists, ADC Development Scientists

Executive Summary

Shishijimicin B is a member of the enediyne class of antitumor antibiotics, structurally related to calicheamicin and namenamicin. Distinguished by its picomolar cytotoxicity (


 nM), it represents one of the most potent DNA-cleaving agents known.[1] Unlike classic minor groove binders that rely solely on hydrogen bonding and Van der Waals forces for recognition, Shishijimicin B employs a hybrid binding mode : it combines carbohydrate-mediated minor groove recognition with 

-carboline-mediated intercalation.[1] This dual mechanism results in low sequence selectivity and high cleavage efficiency, making it a prime candidate for Antibody-Drug Conjugate (ADC) payloads where extreme potency is required to overcome low copy number targets.[1]

Molecular Architecture & Binding Mechanics[1]

Structural Anatomy

The efficacy of Shishijimicin B is encoded in its tripartite structure:

  • The Warhead (Aglycone): A bicyclic enediyne core (calicheamicinone type) capable of undergoing Bergman cycloaromatization.[1]

  • The Delivery System: A unique "carboline disaccharide" moiety. This consists of a sugar conjugated to a

    
    -carboline chromophore.[1][2][3][4][5]
    
  • The Trigger: A methyl trisulfide group that stabilizes the molecule until intracellular activation by thiols (e.g., glutathione).

The Hybrid Binding Model

While calicheamicin is a "pure" minor groove binder with high sequence specificity (5'-TCCT-3'), Shishijimicin B deviates significantly:

  • Minor Groove Anchoring: The sugar moiety resides in the minor groove, orienting the molecule.[5]

  • Intercalation: The planar

    
    -carboline moiety intercalates between DNA base pairs.[1] This intercalation locks the complex in place and disrupts the local helix geometry, allowing the enediyne core to position itself for backbone abstraction.
    

Key Consequence: The intercalation component overrides the strict sequence requirements seen in calicheamicin, leading to low sequence selectivity . Shishijimicin B cleaves DNA at many sites, including linker regions unprotected by histones, contributing to its extreme cytotoxicity.[1]

Mechanism of Action Pathway

The following diagram illustrates the cascade from binding to double-strand break (DSB).[1]

Shishijimicin_MOA cluster_binding Phase 1: Recognition & Binding cluster_activation Phase 2: Activation & Cleavage ShiB Shishijimicin B Complex DNA-Ligand Complex ShiB->Complex Minor Groove Entry DNA dsDNA Helix DNA->Complex Intercalation Beta-Carboline Intercalation Complex->Intercalation Trisulfide Methyl Trisulfide Cleavage Intercalation->Trisulfide Proximity Thiol Intracellular Thiols (GSH) Thiol->Trisulfide Nucleophilic Attack Bergman Bergman Cycloaromatization Trisulfide->Bergman Structural Change Diradical 1,4-Benzenoid Diradical Bergman->Diradical Abstraction H-Atom Abstraction (Deoxyribose C4'/C5') Diradical->Abstraction DSB Double Strand Break (Scission) Abstraction->DSB

Caption: The activation cascade of Shishijimicin B, highlighting the critical role of beta-carboline intercalation prior to thiol-mediated trigger activation.[1]

Comparative Analysis: Sequence Specificity

The table below contrasts Shishijimicin B with the benchmark enediyne, Calicheamicin


.
FeatureCalicheamicin

Shishijimicin B
Binding Mode Minor Groove Binder (Pure)Hybrid (Minor Groove + Intercalator)
Recognition Element Oligosaccharide tailSugar +

-Carboline
Sequence Specificity High (5'-TCCT-3' / 5'-AGGA-3')Low / Broad Spectrum
Cleavage Type Double-strand breaks (site-specific)Double-strand breaks (promiscuous)
Cytotoxicity (HeLa) High (pM range)Extreme (pM range, often > potency)
Structural Trigger Methyl trisulfideMethyl trisulfide

Causality Insight: The reduced specificity of Shishijimicin B is advantageous for cytotoxicity because it prevents "target exhaustion." While Calicheamicin requires specific tetranucleotide sequences that may be occluded by nucleosomes, Shishijimicin B's intercalating motif allows it to attack diverse genomic regions, ensuring inevitable lethal damage.[1]

Experimental Protocols

Protocol: DNA Cleavage Assay (Supercoiled Plasmid Relaxation)

This assay validates the DNA scission capability of Shishijimicin B by monitoring the topological conversion of supercoiled plasmid DNA (Form I) to nicked circular (Form II) and linear (Form III) forms.

Materials:

  • Plasmid DNA: pBR322 or

    
    X174 (Supercoiled, >90% Form I).[1]
    
  • Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl.[1]

  • Reducing Agent: DTT (Dithiothreitol) or Glutathione (to trigger the enediyne).[1]

  • Shishijimicin B (dissolved in DMSO).[1]

Workflow:

  • Preparation: Prepare 20

    
    L reaction mixtures containing 200 ng plasmid DNA.
    
  • Dosing: Add Shishijimicin B at graded concentrations (e.g., 0.1 nM to 100 nM).

  • Activation: Initiate reaction by adding DTT (final concentration 1-5 mM).[1]

  • Incubation: Incubate at 37°C for 1-4 hours (time-dependent cleavage).

  • Quenching: Stop reaction with loading dye containing EDTA (chelates metals, though enediynes are metal-independent, it stops enzymatic degradation) and SDS.[1]

  • Analysis: Resolve on 1% agarose gel with Ethidium Bromide.

Self-Validating Check:

  • Negative Control:[1] DNA + DMSO (No Drug)

    
     Must remain Supercoiled (Form I).[1]
    
  • Positive Control:[1] DNA + Drug + DTT

    
     Appearance of Form II (Nicked) and Form III (Linear).[1]
    
  • Mechanism Check: DNA + Drug (No DTT)

    
     No cleavage (confirms thiol dependency).[1]
    
Protocol: Competitive Binding Assay

To confirm minor groove binding, compete Shishijimicin B against known minor groove binders (e.g., Distamycin A).[1]

Workflow:

  • Pre-incubate plasmid DNA with excess Distamycin A (100x molar excess) for 30 mins.[1]

  • Add Shishijimicin B and DTT.[1]

  • Result Interpretation: If Shishijimicin B binds the minor groove, Distamycin will block its access, resulting in inhibited cleavage (retention of Form I DNA). If it were a pure major groove binder or non-specific intercalator only, Distamycin would have minimal effect.[1]

Experimental Visualization

Cleavage_Assay Plasmid Plasmid pBR322 (Supercoiled Form I) Mix Reaction Mix + ShiB + DTT Plasmid->Mix Incubate 37°C Incubation (1-4 Hours) Mix->Incubate Gel Agarose Gel Electrophoresis Incubate->Gel Result_I Band: Form I (Supercoiled) Intact Gel->Result_I No Cleavage Result_II Band: Form II (Nicked) SSB Gel->Result_II Single Strand Break Result_III Band: Form III (Linear) DSB Gel->Result_III Double Strand Break

Caption: Workflow for validating DNA scission. The shift from Form I to Form II/III quantifies the potency of Shishijimicin B.

References

  • Nicolaou, K. C., et al. (2015).[1][6] "Total Synthesis of Shishijimicin A." Journal of the American Chemical Society. Link[1]

  • Zhang, H., et al. (2019).[1] "DNA Binding and Cleavage Modes of Shishijimicin A." Journal of the American Chemical Society. Link[1]

  • Oku, N., et al. (2003).[1][4] "Shishijimicins A-C, novel enediyne antitumor antibiotics from the ascidian Didemnum proliferum."[2][4] Journal of the American Chemical Society.[3][4][6] Link[1]

  • Nicolaou, K. C., & Rigol, S. (2019).[1] "Total Synthesis in Search of Potent Antibody–Drug Conjugate Payloads." Accounts of Chemical Research. Link[1]

  • Ikemoto, N., et al. (1995).[1] "Calicheamicin-DNA complexes: warhead alignment and saccharide recognition of the minor groove." Proceedings of the National Academy of Sciences. Link[1]

Sources

Protocols & Analytical Methods

Method

Assessing the DNA-Cleaving Potential of Shishijimicin B Using pBR322 Plasmid

An Application Guide and Protocol Abstract Shishijimicin B is a potent member of the enediyne class of natural products, which are renowned for their powerful antitumor properties.[1] These molecules exert their cytotoxi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol

Abstract

Shishijimicin B is a potent member of the enediyne class of natural products, which are renowned for their powerful antitumor properties.[1] These molecules exert their cytotoxic effects through a unique mechanism involving the cleavage of double-stranded DNA.[2] This document provides a comprehensive guide and a detailed, validated protocol for performing an in vitro DNA cleavage assay using Shishijimicin B and supercoiled pBR322 plasmid DNA. The protocol covers the principles of the assay, step-by-step experimental procedures, data analysis, and interpretation, designed for researchers in oncology, natural product chemistry, and drug development.

Introduction: The Enediyne "Warhead" Mechanism

Enediyne antibiotics, including the shishijimicins, represent one of the most potent classes of cytotoxic compounds discovered.[1][3][4] Their mechanism of action is a fascinating example of molecular precision. Shishijimicin A, a closely related analog, is known to bind to the minor groove of DNA.[2][5][6] The core of their activity lies in the enediyne moiety—a nine- or ten-membered ring containing two acetylenic groups and a double bond.[7]

This "warhead" is activated under reducing conditions, typically by intracellular thiols like glutathione.[7][8][9] This activation triggers a critical chemical transformation known as the Bergman cycloaromatization.[3][4][7] This reaction converts the enediyne core into a highly reactive 1,4-didehydrobenzene diradical. This diradical is a powerful hydrogen-abstracting species, capable of removing hydrogen atoms from the deoxyribose sugar backbone of DNA. This action ultimately leads to both single-strand (nicking) and double-strand breaks, culminating in cell death.[10][11]

The in vitro DNA cleavage assay using supercoiled plasmid DNA is the gold-standard method for verifying this mechanism.[12][13] The principle is straightforward:

  • Form I (Supercoiled): Intact, native plasmid DNA is tightly wound and migrates fastest through an agarose gel.

  • Form II (Nicked/Open-Circular): A single-strand break relaxes the supercoiling, resulting in a floppy circular form that migrates the slowest.

  • Form III (Linear): A double-strand break linearizes the plasmid, which migrates at an intermediate rate.

By incubating Shishijimicin B with supercoiled pBR322 DNA and a thiol activator, and subsequently separating the resulting DNA topoisomers by agarose gel electrophoresis, we can directly visualize and quantify its DNA-cleaving activity.

Mechanism of Shishijimicin-Induced DNA Cleavage

The following diagram outlines the critical steps from the activation of the enediyne core to the eventual cleavage of the DNA backbone. This causality is the foundation of the assay described herein.

G cluster_activation Activation Phase cluster_cleavage DNA Damage Phase shishi_inactive Shishijimicin B (Inactive Enediyne) shishi_active Activated Thiolate Intermediate shishi_inactive->shishi_active Nucleophilic Attack thiol Thiol Activator (e.g., Glutathione, DTT) thiol->shishi_active bergman Bergman Cycloaromatization shishi_active->bergman diradical 1,4-Didehydrobenzene Diradical bergman->diradical h_abstraction Hydrogen Abstraction from Deoxyribose diradical->h_abstraction dna Target DNA (pBR322 Minor Groove) dna->h_abstraction dna_cleavage DNA Strand Scission (Single & Double Breaks) h_abstraction->dna_cleavage

Caption: Mechanism of thiol-activated, Shishijimicin-mediated DNA cleavage.

Materials and Reagents

Key Components
  • Shishijimicin B: Prepare a stock solution (e.g., 1 mM) in DMSO. Store at -20°C or -80°C, protected from light.

  • pBR322 Plasmid DNA: Supercoiled form, at a concentration of 0.25-0.5 µg/µL in TE buffer.

  • Thiol Activator: Dithiothreitol (DTT) or Glutathione (GSH). Prepare a 100 mM stock in sterile, deionized water and store in aliquots at -20°C.[14]

Buffers and Solutions
  • TE Buffer (10X): 100 mM Tris-HCl, 10 mM EDTA, pH 8.0.

  • TAE Buffer (50X): 2 M Tris base, 1 M glacial acetic acid, 50 mM EDTA, pH ~8.3.

  • DNA Loading Dye (6X): 0.25% (w/v) Bromophenol Blue, 0.25% (w/v) Xylene Cyanol FF, 30% (v/v) Glycerol in water.

  • Agarose: Molecular biology grade.

  • DNA Stain: Ethidium bromide (EtBr) solution (10 mg/mL) or a safer alternative (e.g., SYBR™ Safe).

  • Sterile Deionized Water (ddH₂O)

Detailed Experimental Protocol

This protocol is designed for a final reaction volume of 20 µL. All preparations should be performed on ice to prevent premature reactions.

Experimental Workflow Overview

G prep 1. Reagent Prep (Stocks, Buffers) setup 2. Reaction Setup (on ice) prep->setup incubate 3. Incubation (37°C) setup->incubate terminate 4. Termination (Add Loading Dye) incubate->terminate gel 5. Agarose Gel Electrophoresis terminate->gel analyze 6. Visualization & Quantification gel->analyze

Caption: Step-by-step workflow for the pBR322 DNA cleavage assay.

Step-by-Step Procedure

Step 1: Reaction Setup (On Ice)

  • Label a series of 0.5 mL microcentrifuge tubes for each reaction condition (including controls).

  • Prepare a master mix if testing multiple concentrations to ensure consistency.

  • In each tube, add the components in the following order. This sequence—adding the activator last—is crucial to ensure the reaction starts simultaneously for all samples upon incubation.

ComponentVolumeFinal ConcentrationPurpose
Sterile ddH₂OVariable-Brings final volume to 20 µL
10X TE Buffer2 µL1XMaintains pH and chelates divalent cations
pBR322 DNA (0.25 µg/µL)2 µL0.5 µgDNA Substrate
Shishijimicin B (Varying conc.)1-2 µLe.g., 0-100 nMTest Compound
100 mM DTT or GSH1 µL5 mMThiol Activator (Initiates Reaction)
Total Volume 20 µL

Expert Tip: Set up essential controls to validate your results:

  • Negative Control 1 (DNA Only): Replace Shishijimicin B and DTT volumes with ddH₂O to assess the integrity of the starting plasmid.

  • Negative Control 2 (DNA + Activator): Replace Shishijimicin B volume with ddH₂O to ensure the thiol activator does not cause DNA cleavage on its own.

Step 2: Incubation

  • Gently mix the reaction components by flicking the tubes. Briefly centrifuge to collect the contents at the bottom.

  • Incubate the reaction tubes at 37°C for 1 hour . A water bath or heat block is suitable.[15][16][17]

Step 3: Reaction Termination

  • Stop the reaction by adding 4 µL of 6X DNA Loading Dye to each tube.

  • Mix thoroughly. The EDTA in the loading dye chelates any remaining divalent metal ions that could support nuclease activity, and the glycerol ensures the sample sinks into the gel wells.

Step 4: Agarose Gel Electrophoresis

  • Prepare a 1% (w/v) agarose gel. Dissolve 1 g of agarose in 100 mL of 1X TAE buffer by heating in a microwave until the solution is clear.[18][19][20]

  • Let the solution cool to about 55-60°C (cool enough to touch the flask).

  • Add your DNA stain to the molten agarose (e.g., 5 µL of 10 mg/mL EtBr for a final concentration of 0.5 µg/mL). Swirl gently to mix.

    • Causality Note: Adding the stain directly to the gel and running buffer allows for immediate visualization after electrophoresis, saving time compared to post-staining.

  • Pour the gel into a casting tray with a comb and allow it to solidify for at least 30 minutes at room temperature.[21][22]

  • Place the solidified gel in an electrophoresis chamber and submerge it in 1X TAE buffer (containing the same concentration of DNA stain).

  • Carefully remove the comb and load the entire reaction mixture (24 µL) into the wells.

  • Run the gel at 80-100 Volts for approximately 1-1.5 hours , or until the bromophenol blue dye front has migrated about two-thirds of the way down the gel.[16][21]

Step 5: Visualization and Quantification

  • Carefully transfer the gel to a UV transilluminator.

  • Visualize the DNA bands under UV light and capture a high-quality digital image. You should be able to distinguish between the supercoiled (Form I), nicked (Form II), and linear (Form III) forms of the pBR322 plasmid.

  • Use image analysis software (e.g., ImageJ, Bio-Rad Image Lab) to perform densitometric analysis of the bands in each lane.[23]

  • Quantify the relative percentage of each DNA form using the following formula: % Form = (Intensity of Individual Band / Total Intensity of All Bands in Lane) x 100

Data Interpretation and Presentation

A successful assay will show a dose-dependent conversion of supercoiled (Form I) DNA to nicked (Form II) and subsequently linear (Form III) DNA as the concentration of Shishijimicin B increases. The appearance of Form III is a hallmark of the potent double-strand cleaving ability of enediynes.

Summarize the quantified data in a clear, tabular format for easy comparison.

Table 1: Quantification of pBR322 DNA Cleavage by Shishijimicin B

Shishijimicin B Conc. (nM)% Supercoiled (Form I)% Nicked (Form II)% Linear (Form III)
0 (DNA Only Control)>95%<5%0%
0 (DNA + DTT Control)>95%<5%0%
180%18%2%
555%40%5%
2020%65%15%
100<5%50%45%
Note: The data presented are for illustrative purposes only.

From this data, one can plot the disappearance of Form I or the appearance of Form II/III against the compound concentration to determine an EC₅₀ value (the concentration at which 50% of the supercoiled DNA is cleaved).[24]

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No cleavage observed, even at high concentrations - Inactive Shishijimicin B (degradation).- Inactive thiol activator (oxidized DTT/GSH).- Incorrect buffer pH.- Use a fresh aliquot of Shishijimicin B.- Prepare fresh thiol activator solution.- Verify the pH of all buffers.
Smearing in all lanes - Nuclease contamination.- Excessive DNA loaded.- Gel run at too high a voltage.- Use sterile, nuclease-free water and tips.- Reduce the amount of pBR322 DNA per reaction.- Run the gel at a lower voltage for a longer time.
Cleavage in "DNA + Activator" control lane - Thiol solution is contaminated or has degraded, producing radicals.- Nuclease contamination.- Use fresh, high-quality DTT/GSH.- Ensure all reagents and equipment are nuclease-free.
Faint or no DNA bands - Insufficient DNA loaded.- Poor staining/destaining.- Gel imaged incorrectly.- Confirm plasmid DNA concentration before starting.- Ensure adequate stain concentration and imaging time.- Check UV transilluminator and camera settings.

References

  • National Center for Biotechnology Information (2024). A continuous assay for DNA cleavage: The application of “break lights” to enediynes, iron-dependent agents, and nucleases. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

  • National Center for Biotechnology Information (2015). Quantification of Cytosolic Plasmid DNA Degradation Using High-Throughput Sequencing: Implications for gene delivery. PLOS ONE. Available at: [Link]

  • National Center for Biotechnology Information (2023). Targeted Discovery of Cryptic Enediyne Natural Products via FRET-Coupled High-Throughput Elicitor Screening. Journal of the American Chemical Society. Available at: [Link]

  • ChemRxiv (2022). Targeted Discovery of Cryptic Enediyne Natural Products via FRET-coupled High-Throughput Elicitor Screening. Available at: [Link]

  • ResearchGate (n.d.). Structures of enediynes and thiols, and the mechanism of thiol activation of calicheamicin. Available at: [Link]

  • National Center for Biotechnology Information (2022). Genome Mining for New Enediyne Antibiotics. The Journal of Antibiotics. Available at: [Link]

  • National Center for Biotechnology Information (2010). Biosynthesis of Enediyne Antitumor Antibiotics. Methods in Enzymology. Available at: [Link]

  • National Center for Biotechnology Information (2011). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols. Available at: [Link]

  • Wiley Online Library (2023). Synthesis, Reaction Mechanism, DNA Cleavage and Antitumor Properties of Naphthoquinone‐Based Enediynes. Asian Journal of Organic Chemistry. Available at: [Link]

  • PubMed (1993). Chromatographic and spectroscopic assignment of thiol induced cycloaromatizations of enediyne in neocarzinostatin. Analytical Biochemistry. Available at: [Link]

  • ResearchGate (2019). DNA Binding and Cleavage Modes of Shishijimicin A. Available at: [Link]

  • National Center for Biotechnology Information (2024). Tunable and Photoactivatable Mimics of Calicheamicin γ1 for DNA Cleavage. Journal of the American Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information (2007). Quantification of Plasmid DNA Copies in the Nucleus after Lipoplex and Polyplex Transfection. Molecular Therapy. Available at: [Link]

  • QIAGEN (n.d.). What is the composition of buffer AE?. Available at: [Link]

  • Inspiralis (n.d.). Cleavage Assays. Available at: [Link]

  • National Center for Biotechnology Information (2012). Agarose Gel Electrophoresis for the Separation of DNA Fragments. Journal of Visualized Experiments. Available at: [Link]

  • QIAGEN (n.d.). DNA analysis using analytical gels. Available at: [Link]

  • YouTube (2023). Agarose Gel Electrophoresis Protocol | Step-by-Step DNA Gel Preparation & Procedure (Theoretical). Available at: [Link]

  • PubMed (2019). DNA Binding and Cleavage Modes of Shishijimicin A. Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications (2019). DNA Binding and Cleavage Modes of Shishijimicin A. Journal of the American Chemical Society. Available at: [Link]

  • OpenCourseWare (n.d.). Analysis of DNA by agarose gel electrophoresis. Available at: [https://ocw.unican.es/pluginfile.php/1382/course/section/1588/2. analysis of dna by agarose gel electrophoresis.pdf]([Link]. analysis of dna by agarose gel electrophoresis.pdf)

  • Oxford Academic (2023). Quantification of damage to plasmid DNA from 35 MeV electrons, 228 MeV protons and 300 kVp X-rays in varying hydroxyl radical scavenging environments. Radiation Research. Available at: [Link]

  • PubMed (1996). DNA cleavage, antiviral and cytotoxic reactions photosensitized by simple enediyne compounds. Photochemistry and Photobiology. Available at: [Link]

  • Wikipedia (n.d.). Shishijimicin A. Available at: [Link]

  • Royal Society of Chemistry (2022). Mechanism of action of a boron-dependent antibiotic entails synergistic binding. Chemical Science. Available at: [Link]

  • ACS Publications (1996). Kinetic nature of thiol activation in DNA cleavage by calicheamicin. Journal of the American Chemical Society. Available at: [Link]

  • PubMed (2003). Shishijimicins A-C, novel enediyne antitumor antibiotics from the ascidian Didemnum proliferum(1). Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate (n.d.). DNA cleavage assay employing plasmid DNA pBR322 (8.3 ng μL⁻¹ per well).... Available at: [Link]

  • PubMed (2020). Synthesis and Biological Evaluation of Shishijimicin A-Type Linker-Drugs and Antibody-Drug Conjugates. Journal of the American Chemical Society. Available at: [Link]

  • QIAGEN (n.d.). DNA Quantification Methods and Applications. Available at: [Link]

  • Walsh Medical Media (2015). In Vitro DNA-Binding, Cleavage Activity with pBR322, Molecular Docking and Antiproliferative Studies of Newly. Journal of Biomolecular Research & Therapeutics. Available at: [Link]

  • ResearchGate (n.d.). DNA cleavage assay. Lanes 2 and 9 show only pBR322 DNA in the dark and.... Available at: [Link]

  • ACS Publications (2024). Tunable and Photoactivatable Mimics of Calicheamicin γ1 for DNA Cleavage. Journal of the American Chemical Society. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: High-Efficiency Conjugation of Shishijimicin B via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

An In-Depth Technical Guide Introduction: Bridging a Potent Warhead to Targeted Therapies Shishijimicin A, a member of the enediyne class of natural products, is renowned for its extraordinary cytotoxicity, exhibiting pi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: Bridging a Potent Warhead to Targeted Therapies

Shishijimicin A, a member of the enediyne class of natural products, is renowned for its extraordinary cytotoxicity, exhibiting picomolar-level activity against various cancer cell lines.[1][2] This potency stems from its unique 10-membered enediyne core, which undergoes a Bergman-type cycloaromatization to generate a highly reactive para-benzyne diradical, leading to double-stranded DNA cleavage and apoptotic cell death.[3][4] These properties make Shishijimicin and its analogs, like Shishijimicin B, highly sought-after payloads for the development of Antibody-Drug Conjugates (ADCs).[5][6][7]

ADCs represent a powerful class of therapeutics that combine the tumor-targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents.[3][6] A critical component of ADC design is the chemical linker that connects the antibody to the payload. The conjugation chemistry must be highly efficient, specific, and proceed under mild conditions to preserve the integrity of both the complex natural product and the antibody.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," emerges as the ideal strategy for this purpose.[8][9][10] This reaction forms a stable triazole linkage between a terminal alkyne and an azide with remarkable efficiency and specificity, often in aqueous environments and at room temperature.[8][11] Shishijimicin B, which contains a terminal alkyne moiety, is perfectly pre-disposed for modification via this method.[12]

This document provides a comprehensive, field-proven guide for researchers, chemists, and drug development professionals on the successful application of CuAAC for the conjugation of Shishijimicin B with azide-bearing molecules, paving the way for its integration into next-generation targeted cancer therapies.

Scientific Principles: The Synergy of Enediyne Potency and Click Chemistry Precision

The Target: Shishijimicin B

Shishijimicin B is a complex glycosidic natural product belonging to the calicheamicin family.[2] Its structure is characterized by three key domains:

  • The Enediyne "Warhead": A bicyclo[7.3.1]trideca-4,9-diene-2,6-diyne core responsible for DNA damage.[5]

  • The Glycosidic Targeting System: A complex oligosaccharide chain that guides the molecule to the minor groove of DNA.[5]

  • A Reactive Handle: Unlike Shishijimicin A's trisulfide group, which is also crucial for its activity, Shishijimicin B possesses a terminal alkyne, making it an ideal substrate for CuAAC without requiring prior synthetic modification.[12]

The stability of the enediyne core is paramount. While robust, it is sensitive to certain conditions. The CuAAC reaction is advantageous as it proceeds under mild, biocompatible conditions that are well-tolerated by the delicate architecture of Shishijimicin B.

The Tool: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is not a simple thermal cycloaddition; it follows a distinct, copper-mediated catalytic cycle that accounts for its enormous rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction) and absolute regioselectivity for the 1,4-disubstituted triazole isomer.[8][9]

The Catalytic Cycle involves several key steps:

  • Formation of Copper(I) Acetylide: The active Cu(I) catalyst coordinates with the terminal alkyne of Shishijimicin B, increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[13][14]

  • Coordination and Cyclization: The azide partner coordinates to the copper center. This is followed by a nucleophilic attack from the azide onto the alkyne, forming a six-membered copper metallacycle intermediate.[15]

  • Rearrangement and Protonation: The metallacycle rearranges, and subsequent protonation releases the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.[13]

CuAAC_Mechanism cluster_reactants Reactants R_Alkyne Shishijimicin B-C≡CH Cu_Acetylide Shishijimicin B-C≡C-Cu(I) R_Alkyne->Cu_Acetylide Coordination R_Azide N₃-Linker Metallacycle Six-membered Cu(III) Metallacycle R_Azide->Metallacycle Coordination Cu_I Cu(I) Catalyst (+ Ligand) Cu_I->Cu_Acetylide Cu_Acetylide->Metallacycle Cyclization Triazolide Copper Triazolide Intermediate Metallacycle->Triazolide Rearrangement Product Shishijimicin B-Triazole-Linker Triazolide->Product Protonation Product->Cu_I Catalyst Regeneration

Caption: The catalytic cycle of the CuAAC reaction.

The Importance of Ligands and Reagents

The success of a CuAAC reaction, especially with sensitive biological molecules, depends critically on the choice of reagents.

  • Copper Source: While Cu(I) salts can be used directly, they are prone to oxidation. A more reliable and common approach is to use a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent.[8][16]

  • Reducing Agent: Sodium ascorbate is the most widely used reducing agent. It efficiently reduces Cu(II) to the active Cu(I) state in situ and scavenges oxygen, protecting the catalyst from deactivation.[16][17]

  • Ligands: The Cu(I) ion can be toxic to biomolecules and is unstable in aqueous media.[13][18] Accelerating ligands are crucial to stabilize the Cu(I) oxidation state, prevent oxidative damage, and increase the reaction rate. The choice of ligand is critical and depends on the solvent system and substrates.

Ligand Key Characteristics Typical Use Case Solubility
TBTA Tris(benzyltriazolylmethyl)amineThe original, highly effective ligand.Organic Solvents (DMSO, DMF)
THPTA Tris(3-hydroxypropyltriazolylmethyl)amineHigh water solubility, good for bioconjugation.[18][19]Water, Polar Solvents
BTTAA 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acidNew generation ligand, significantly accelerates reaction rates and reduces cytotoxicity.[20]Water, Buffers
BTTES 2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)ethyl hydrogen sulfatePotent, nontoxic ligand formulation for live cell labeling and sensitive bioconjugation.[21]Water, Buffers

For the modification of Shishijimicin B, which may be handled in organic solvents like DMSO or DMF before dilution into an aqueous buffer for conjugation, a water-soluble ligand like THPTA or BTTAA is highly recommended to ensure catalyst solubility and stability throughout the reaction.

Detailed Experimental Protocol

This protocol describes the conjugation of Shishijimicin B to an azide-functionalized PEG linker (Azide-PEG4-Amine), a common building block used in ADC development.

Materials and Reagents
Reagent Grade/Purity Supplier Notes
Shishijimicin B≥95%Commercially AvailableHandle with extreme caution in a certified fume hood.
Azide-PEG4-Amine≥95%VariousExemplary azide partner.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS Reagent GradeStandard Supplier
Sodium L-Ascorbate≥99%Standard SupplierPrepare fresh solutions before each use.
THPTA Ligand≥98%VariousWater-soluble ligand.
Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard SupplierUse as a solvent for Shishijimicin B.
Deionized Water (ddH₂O)18.2 MΩ·cmIn-house or purchased
Acetonitrile (ACN)HPLC GradeStandard SupplierFor HPLC analysis and purification.
Trifluoroacetic Acid (TFA)HPLC GradeStandard SupplierMobile phase modifier for HPLC.
Ethylenediaminetetraacetic acid (EDTA)ACS Reagent GradeStandard SupplierFor copper chelation during workup.
Preparation of Stock Solutions
  • Shishijimicin B (1 mM): Carefully weigh 0.981 mg of Shishijimicin B and dissolve in 1.0 mL of anhydrous DMF. Store at -20°C, protected from light. Note: Adjust mass and volume as needed based on experimental scale.

  • Azide-PEG4-Amine (10 mM): Dissolve 2.18 mg in 1.0 mL of ddH₂O. Store at -20°C.

  • Copper(II) Sulfate (50 mM): Dissolve 12.5 mg of CuSO₄·5H₂O in 1.0 mL of ddH₂O. Store at 4°C.

  • THPTA Ligand (250 mM): Dissolve 10.9 mg in 1.0 mL of ddH₂O. Store at 4°C. Note: The ligand-to-copper ratio should be 5:1.

  • Sodium Ascorbate (100 mM): Dissolve 19.8 mg in 1.0 mL of ddH₂O. This solution must be prepared fresh immediately before use.

Step-by-Step Conjugation Protocol

Causality Note: This procedure is performed under an inert atmosphere (argon or nitrogen) to prevent the oxidation of the Cu(I) catalyst, which is the most common cause of reaction failure. The sequential addition of reagents ensures the pre-complexation of copper and ligand before the reaction is initiated by the reducing agent.

  • Reaction Setup: To a 1.5 mL microcentrifuge tube, add 50 µL of the 1 mM Shishijimicin B stock solution (50 nmol, 1.0 eq).

  • Add Azide Partner: Add 7.5 µL of the 10 mM Azide-PEG4-Amine stock solution (75 nmol, 1.5 eq). A slight excess of the less valuable reagent ensures complete consumption of the potent natural product.

  • Add Solvent/Buffer: Add 429.5 µL of ddH₂O to bring the total reaction volume to 500 µL. The final concentration of Shishijimicin B will be 100 µM.

  • Inert Atmosphere: Seal the tube and gently purge with argon or nitrogen gas for 2-3 minutes.

  • Catalyst Premix: In a separate tube, prepare the catalyst premix. Add 5 µL of the 250 mM THPTA solution (1250 nmol, 25 eq) and then 5 µL of the 50 mM CuSO₄ solution (250 nmol, 5 eq). Vortex briefly. The 5:1 ligand-to-copper ratio is critical for protecting the substrate and accelerating the reaction.[16]

  • Add Catalyst: Add the 10 µL of the catalyst premix to the reaction tube containing Shishijimicin B and the azide.

  • Initiate Reaction: Add 5 µL of the freshly prepared 100 mM Sodium Ascorbate solution (500 nmol, 10 eq) to the reaction tube. The solution may turn a faint yellow/orange color.

  • Incubation: Protect the reaction from light and agitate gently on a rotator or shaker at room temperature for 1-4 hours.

  • Monitoring (Optional): The reaction progress can be monitored by taking a small aliquot (5 µL), quenching it with 5 µL of 100 mM EDTA solution, and analyzing by LC-MS to observe the disappearance of the Shishijimicin B starting material and the appearance of the product mass.

Sources

Method

Application Note: High-Precision Experimental Conditions for Enediyne-Induced Apoptosis Assays

Executive Summary & Mechanistic Rationale Enediynes (e.g., Calicheamicin 1, Neocarzinostatin, Uncialamycin) represent one of the most potent classes of antitumor antibiotics. Their mechanism of action is distinct from st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

Enediynes (e.g., Calicheamicin


1, Neocarzinostatin, Uncialamycin) represent one of the most potent classes of antitumor antibiotics. Their mechanism of action is distinct from standard alkylating agents: they undergo a Bergman cyclization  to generate a transient, highly reactive 1,4-benzenoid diradical.[1] This "warhead" abstracts hydrogen atoms from the deoxyribose backbone of DNA, causing site-specific double-strand breaks (DSBs) .[1][2]

The Experimental Challenge: The potency of enediynes (often in the picomolar range) creates a narrow experimental window.

  • Too High: Massive, immediate DNA fragmentation causes rapid necrosis, bypassing the apoptotic signaling cascade.

  • Too Low: DNA repair mechanisms (NHEJ/HR) resolve the breaks, leading to survival or senescence rather than apoptosis.

To accurately assay apoptosis, researchers must target the "Goldilocks zone" where DSBs trigger the ATM/ATR-p53 axis without physically obliterating the genome instantly. This guide defines those conditions.

Mechanistic Pathway (The Signaling Cascade)

The following diagram illustrates the specific signaling route activated by enediyne-induced DSBs. Note the critical role of H2AX phosphorylation (


H2AX) as an upstream marker.

Enediyne_Pathway Enediyne Enediyne (e.g., Calicheamicin) Bergman Bergman Cyclization (Diradical Formation) Enediyne->Bergman DSB DNA Double-Strand Breaks Bergman->DSB ATM ATM / ATR Kinase Activation DSB->ATM H2AX γH2AX (S139 Phos) ATM->H2AX Marker p53 p53 Stabilization ATM->p53 Mito Mitochondrial MOMP (Bax/Bak) p53->Mito Caspase Caspase-3/7 Cleavage Mito->Caspase Apoptosis Apoptosis (DNA Laddering) Caspase->Apoptosis

Figure 1: The enediyne-induced DNA Damage Response (DDR) pathway leading to apoptosis.

Critical Experimental Variables

Concentration & Time Windows

Unlike standard chemotherapy, enediynes often exhibit a "steep" dose-response curve. The table below summarizes starting conditions for common cell lines (e.g., HeLa, Jurkat, SK-BR-3).

Enediyne AgentTarget IC50 RangeApoptosis Window (Conc.)Apoptosis Window (Time)Critical Handling Note
Calicheamicin

1
0.1 – 5 nM0.5 nM – 10 nM24 – 48 HoursHydrophobic; use low-binding plastics.
Neocarzinostatin (NCS) 1 – 50 nM10 nM – 100 nM4 – 24 HoursLabile: Activity decays rapidly at 37°C.
Uncialamycin 10 – 100 pM50 pM – 500 pM24 – 72 HoursExtremely potent; requires serial dilution.
Dynemicin A 1 – 10 nM5 nM – 50 nM12 – 24 HoursLight sensitive; activation is pH dependent.
The "Concentration-Time" (C x T) Rule

For Neocarzinostatin (NCS) specifically, the drug degrades rapidly in culture media (half-life < 1 hour at 37°C). Therefore, the initial concentration drives the effect. For Calicheamicin, which is more stable, the exposure time is as critical as the dose.

  • Recommendation: For NCS, treat as a "pulse" (high concentration, short effective time). For Calicheamicin, assume continuous exposure.

Handling & Stability
  • Light Sensitivity: The enediyne chromophore is photosensitive. All handling (weighing, dilution, treatment) must be performed in low-light conditions or using amber tubes.

  • Solvent: Prepare stock solutions in DMSO. Avoid aqueous storage.

  • Plasticware: Calicheamicin is highly hydrophobic and can adsorb to standard polystyrene. Use low-binding polypropylene tubes for dilutions to prevent actual dose being lower than calculated dose.

Validated Protocols

Protocol A: The "Dual-Signal" Flow Cytometry Assay

Purpose: To distinguish enediyne-induced apoptosis (Mechanism) from general necrosis (Toxicity).

Rationale: This protocol multiplexes Annexin V (phosphatidylserine exposure) with


H2AX  (DNA DSB marker).
  • True Positive: High

    
    H2AX + High Annexin V.
    
  • False Positive (Necrosis): Low

    
    H2AX + High PI (membrane rupture without preceding signaling).
    
Materials
  • Cells: Jurkat or HeLa (seeded at

    
     cells/mL).
    
  • Enediyne: Calicheamicin

    
    1 (Stock 10 µM in DMSO).
    
  • Reagents:

    • Annexin V-FITC (or equivalent).[3][4][5][6]

    • Propidium Iodide (PI) or 7-AAD.[3][4]

    • Anti-phospho-Histone H2A.X (Ser139) antibody (Alexa Fluor 647 conjugate).

    • Permeabilization Buffer (0.1% Triton X-100 in PBS).

Step-by-Step Workflow
  • Seeding: Seed cells 24 hours prior to treatment. Ensure viability >95%.

  • Treatment:

    • Control: Vehicle (DMSO < 0.1%).

    • Low Dose: 0.5 nM Calicheamicin.

    • High Dose: 10 nM Calicheamicin.

    • Inhibitor Control: Pre-treat with 20 µM Z-VAD-FMK (pan-caspase inhibitor) for 1 hour, then add Calicheamicin. If Z-VAD prevents cell death, the mechanism is confirmed as apoptosis.

  • Incubation: Incubate for 24 hours at 37°C.

  • Harvest: Collect media (floating cells) and trypsinized adherent cells. Combine in one tube.

  • Staining (Surface):

    • Wash with cold PBS.

    • Resuspend in Annexin Binding Buffer.[4]

    • Add Annexin V-FITC.[3][4][5] Incubate 15 min in dark at RT.

  • Fixation & Permeabilization (Critical Step):

    • Note: Standard Annexin V protocols do not allow intracellular staining. You must use a "fixable" viability dye if doing H2AX, OR perform Annexin V first, then fix lightly.

    • Modified Step: Fix cells with 2% Paraformaldehyde (10 min). Permeabilize with 90% ice-cold methanol or Triton buffer.

  • Staining (Intracellular):

    • Add anti-

      
      H2AX-AF647. Incubate 30 min.
      
  • Analysis: Flow Cytometry.

    • Gate 1: Single Cells.

    • Gate 2:

      
      H2AX positive (Y-axis) vs Annexin V positive (X-axis).
      
Experimental Workflow Diagram

Protocol_Workflow Start Seed Cells (T=0) Treat Add Enediyne (+/- Z-VAD-FMK) Start->Treat Incubate Incubate 24-48h Treat->Incubate Harvest Harvest (Keep Supernatant!) Incubate->Harvest Stain1 Annexin V Staining Harvest->Stain1 Fix Fix/Perm Stain1->Fix Stain2 Anti-γH2AX Staining Fix->Stain2 Flow Flow Cytometry Analysis Stain2->Flow

Figure 2: Multiplexed workflow for correlating DNA damage (γH2AX) with Apoptosis (Annexin V).

Protocol B: Caspase-3/7 Kinetic Assay

Purpose: To determine the exact onset of apoptosis and avoid measuring secondary necrosis.

  • Setup: Use a 96-well black-walled plate. Seed 10,000 cells/well.

  • Reagent: Use a kinetic caspase probe (e.g., CellEvent™ Caspase-3/7 Green) that fluoresces upon cleavage but does not inhibit the enzyme. Add directly to media at T=0.

  • Treatment: Add Enediyne concentration series.

  • Imaging: Place in a live-cell imaging system (e.g., IncuCyte) or read fluorescence every 2 hours.

  • Interpretation:

    • Apoptosis: Gradual increase in green fluorescence starting at ~12-16h (Calicheamicin).

    • Necrosis: Rapid loss of cell integrity without preceding caspase fluorescence spike (if counter-stained with PI).

Data Analysis & Troubleshooting

ObservationDiagnosisCorrective Action
Smear on DNA Gel (No Ladder) Necrosis / Direct DNA obliterationReduce Enediyne concentration by 10-fold. The drug is physically fragmenting DNA before enzymes can act.
High PI, Low Annexin V Late Necrosis / Poor HandlingHarvest cells earlier (e.g., 12h instead of 24h). Ensure gentle pipetting.
No Apoptosis, High

H2AX
Cell Cycle Arrest (G2/M block)Enediynes cause potent G2 arrest. If p53 is mutated, cells may arrest but not die immediately. Check p53 status of cell line.
High Background in Controls Solvent ToxicityEnsure final DMSO concentration is < 0.1%.

References

  • Prokop, A., et al. (2003). "Induction of apoptosis by enediyne antibiotic calicheamicin thetaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner." Oncogene.

  • Kappen, L.S., & Goldberg, I.H. (1993). "Site-specific cleavage at a DNA bulge by neocarzinostatin chromophore." Biochemistry.

  • Nicolaou, K.C., et al. (2008). "Uncialamycin, a new enediyne antibiotic." Angewandte Chemie.

  • Povirk, L.F. (1996). "DNA damage and mutagenesis by radiomimetic DNA-cleaving agents: bleomycin, neocarzinostatin and other enediynes." Mutation Research.

  • Thermo Fisher Scientific. "Flow cytometry analysis of dose response for apoptosis induction." Application Note.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Stability of Shishijimicin B in Plasma for ADC Development

Status: Active | Department: ADC Payload Chemistry & Bioanalysis | Version: 2.1[1] Executive Summary & Diagnostic Framework Subject: Shishijimicin B (and related Class A/C congeners) Class: Enediyne Antibiotic / -Carboli...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Department: ADC Payload Chemistry & Bioanalysis | Version: 2.1[1]

Executive Summary & Diagnostic Framework

Subject: Shishijimicin B (and related Class A/C congeners) Class: Enediyne Antibiotic /


-Carboline Conjugate
Criticality:  Extreme.[1] (Picomolar potency requires zero-tolerance for analytical error).

Shishijimicin B is an ultra-potent enediyne payload structurally related to namenamicin and calicheamicin.[1] Its mechanism of action involves a thiol-triggered Bergman cyclization that generates 1,4-benzenoid diradicals, causing double-strand DNA cleavage.[1][2]

Why Plasma Stability Matters: In ADC development, the stability of Shishijimicin B is a dual-edged sword:

  • Premature Release (Safety): If the payload is released from the antibody in circulation, does it remain active? (High stability = systemic toxicity risk).[1]

  • Payload Integrity (Efficacy): Does the methyl trisulfide trigger survive plasma thiols (e.g., HSA-Cys34, glutathione) long enough to reach the tumor? (Premature reduction = loss of potency).[1]

The "Trisulfide Trigger" Diagnostic

The core stability challenge for Shishijimicin B is the methyl trisulfide moiety . Unlike standard payloads (e.g., MMAE), this group is chemically reactive toward thiols found in plasma.[1]

ObservationLikely CauseDiagnostic Check
Rapid Parent Loss (<10 min) Thiol-Disulfide ExchangeCheck plasma source (fresh vs. frozen).[1] Add NEM immediately?
New Peak (+/- Mass) Disulfide ScramblingLook for mixed disulfides with Cysteine or Glutathione.[1]
Broad Peak Shape Hydrophobic AdsorptionShishijimicins are sticky.[1] Check column/vial material.[1][3]

Troubleshooting Guide

Issue 1: "I am observing rapid degradation of Shishijimicin B in mouse plasma, but not in buffer."

Root Cause Analysis: This is likely Thiol-Exchange , not enzymatic degradation.[1] Mouse plasma often has higher esterase activity (relevant if you are testing a linker-drug), but for the payload itself, the active thiols are the culprit.[1] The methyl trisulfide group (


) is susceptible to nucleophilic attack by plasma thiols (

), converting it into a disulfide (

).[1]

Corrective Actions:

  • The "NEM" Rule: You must quench your plasma aliquots with N-Ethylmaleimide (NEM) or Methyl Methanethiosulfonate (MMTS) immediately upon sampling.[1] This alkylates free thiols, freezing the equilibrium.

    • Protocol: Add 10 mM NEM (final concentration) to the crash solvent (acetonitrile/methanol).[1]

  • Temperature Control: Perform all processing at 4°C. The Bergman cyclization is thermally driven; while the onset is usually >37°C, the triggered intermediate is highly unstable.

Issue 2: "My recovery is low (<50%) even at T=0."

Root Cause Analysis: Shishijimicin B contains a


-carboline moiety and a hydrophobic enediyne core, making it prone to Non-Specific Binding (NSB)  to plasticware.[1]

Corrective Actions:

  • Material Selection: Switch from standard polypropylene (PP) tubes to Low-Binding (LoBind) tubes or silanized glass vials.

  • Solvent Optimization: Ensure your extraction solvent (protein precipitation) contains at least 0.1% Formic Acid to disrupt protein binding, and consider a pre-wetting step for pipette tips.[1]

Issue 3: "I see multiple peaks with similar masses in the LC-MS chromatogram."

Root Cause Analysis: Enediynes are light-sensitive and can undergo isomerization or degradation if exposed to ambient light.[1] Additionally, the sugar moieties can undergo hydrolysis.

Corrective Actions:

  • Amber Protection: All experiments must be performed under yellow light or in amber vessels.

  • Isomer Check: Shishijimicins can exist as atropisomers or undergo sugar conformation changes.[1] Verify if the peaks collapse at higher column temperatures (careful with stability!) or if they represent distinct degradation products (check MS/MS fragmentation).

Frequently Asked Questions (FAQ)

Q: Does Shishijimicin B undergo Bergman cyclization in plasma spontaneously? A: Generally, no.[1] Spontaneous cyclization requires the "trigger" (nucleophilic attack on the trisulfide) to bring the alkyne carbons within critical distance (cd distance < 3.2 Å).[1] However, if plasma thiols reduce the trisulfide and the resulting thiol is not capped, cyclization can occur. In a stability assay, you are mostly monitoring the integrity of the trisulfide and the glycosidic bonds.

Q: How does Shishijimicin B compare to Calicheamicin


 in stability? 
A:  They are structurally analogous.[1] Both possess the methyl trisulfide trigger. Shishijimicin B is expected to have a similar plasma stability profile—susceptible to reduction but relatively stable to hydrolysis compared to ester-linked payloads.[1] The 

-carboline moiety in Shishijimicin adds intercalation affinity but does not significantly alter chemical stability in plasma.[1]

Q: Can I use EDTA plasma? A: Yes,


EDTA is preferred over Heparin.[1] Heparin can sometimes interfere with extraction efficiency or cause ion suppression in LC-MS for certain hydrophobic cations.[1]

Validated Experimental Protocol

Objective: Determine the in vitro stability of Shishijimicin B in human/mouse plasma using LC-MS/MS.

Reagents
  • Test Compound: Shishijimicin B (10 mM stock in DMSO).

  • Matrix: Pooled Human/Mouse Plasma (Sodium Heparin or EDTA).[1]

  • Quenching Agent: N-Ethylmaleimide (NEM).[1]

  • Internal Standard (IS): Warfarin or Tolbutamide (or a structural analog if available).[1]

Workflow Diagram (DOT)

StabilityProtocol Input Plasma + Shishijimicin B (1 µM Final) Incubate Incubation 37°C Water Bath Input->Incubate Sampling Sampling Points (0, 15, 30, 60, 120 min) Incubate->Sampling Timecourse Quench CRITICAL: Quench ACN + 10mM NEM + IS Sampling->Quench Immediate Centrifuge Centrifugation 4000g, 15 min, 4°C Quench->Centrifuge Analysis LC-MS/MS Analysis MRM Mode Centrifuge->Analysis

Caption: Step-by-step plasma stability workflow emphasizing the critical NEM quenching step to prevent artificial thiol exchange.

Step-by-Step Procedure
  • Preparation:

    • Pre-warm plasma to 37°C.[1]

    • Prepare "Crash Solvent": Acetonitrile containing 10 mM NEM and Internal Standard (200 ng/mL).[1] Keep on ice.

  • Spike:

    • Spike Shishijimicin B into plasma (final conc. 1 µM, DMSO < 1%).

    • Control: Spike into PBS (buffer control) to differentiate chemical instability from enzymatic/protein activity.

  • Incubation:

    • Incubate at 37°C with gentle shaking.

  • Sampling (T=0 to T=24h):

    • At each time point, remove 50 µL of plasma.

  • Quenching (The Critical Step):

    • Immediately add 200 µL of Crash Solvent (with NEM) .[1]

    • Vortex vigorously for 30 seconds.

  • Extraction:

    • Centrifuge at 4,000 x g for 15 minutes at 4°C.

    • Transfer supernatant to a glass or LoBind vial.[1]

  • Analysis:

    • Inject 5 µL onto LC-MS/MS.

LC-MS/MS Parameters (Guideline)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes (Enediynes are hydrophobic; ensure late elution).

  • Mode: Positive Ion Electrospray (ESI+).[1] Monitor

    
     or 
    
    
    
    .

Data Interpretation & Acceptance Criteria

ParameterAcceptance CriteriaNotes
T=0 Recovery 85% - 115%If low, check non-specific binding to plastic.[1]
Control Stability > 90% remaining at 4hIf buffer control degrades, the molecule is chemically unstable (hydrolysis/light).[1]
Plasma Half-Life Compound DependentShishijimicin B is expected to be relatively stable (>2h) unless thiol concentrations are artificially high.[1]

References

  • Nicolaou, K. C., et al. (2015).[1][4][5][6] "Total Synthesis of Shishijimicin A." Journal of the American Chemical Society, 137(27), 8716-8719.[5] [1]

    • Context: Establishes the structural core and chemical handling of the Shishijimicin class.
  • Nicolaou, K. C., et al. (2020).[1][4] "Synthesis and Biological Evaluation of Shishijimicin A-Type Linker-Drugs and Antibody–Drug Conjugates." Journal of the American Chemical Society, 142(29), 12890–12899.[4][7] [1]

    • Context: Discusses the plasma stability profiles of Shishijimicin linker-drugs, noting promising stability profiles for phenolic conjug
  • Oku, N., et al. (2003).[1][8] "Shishijimicins A-C, Novel Enediyne Antitumor Antibiotics from the Ascidian Didemnum proliferum."[8][9] Journal of the American Chemical Society, 125(8), 2044–2045.[8]

    • Context: The isolation paper defining Shishijimicin B and its congeners.
  • Hamann, P. R., et al. (2005).[1] "Gemtuzumab Ozogamicin, A Potent Anti-CD33 Antibody-Calicheamicin Conjugate for the Treatment of Acute Myeloid Leukemia."[1] Bioconjugate Chemistry, 13(1), 47-58.[1]

    • Context: Provides the foundational protocols for testing enediyne (calicheamicin-class) stability in plasma, applicable to Shishijimicins.

Sources

Optimization

Handling precautions for light-sensitive enediyne compounds

Topic: Handling Precautions for Light-Sensitive Enediyne Compounds Role: Senior Application Scientist Status: System Operational[1] Welcome to the Enediyne Handling Knowledge Base Critical Safety Warning: Enediynes (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Precautions for Light-Sensitive Enediyne Compounds Role: Senior Application Scientist Status: System Operational[1]

Welcome to the Enediyne Handling Knowledge Base

Critical Safety Warning: Enediynes (e.g., Calicheamicin, Uncialamycin, Dynemicin) are among the most potent cytotoxic agents known, often possessing picomolar toxicity.[1] They function as "warheads" in Antibody-Drug Conjugates (ADCs).[1] Their handling requires a dual-focus approach: preserving the molecule's structural integrity (preventing premature Bergman cyclization) and absolute containment (protecting the operator).[1]

This guide addresses the specific physiochemical instabilities of the enediyne core—specifically the (Z)-3-ene-1,5-diyne unit—and provides troubleshooting for common experimental failures.

Module 1: Photostability & Environmental Control

Issue: “My compound shows spectral shifts or loss of potency after brief bench work.”

Technical Insight: Enediynes possess a conjugated


-system that absorbs strongly in the UV-A and Blue visible spectrum (300–450 nm).[1] Absorption of a photon in this range can induce photo-isomerization or radical generation, rendering the "warhead" inert or prematurely active before it reaches the DNA target.

Troubleshooting Protocol:

ParameterSpecificationScientific Rationale
Lighting Gold/Yellow Fluorescent (>500 nm cutoff)Standard white lab lights emit significant energy at 400–450 nm, which overlaps with the enediyne absorption maximum (

).[1] Gold filters eliminate this excitation energy.
Lux Level < 50 Lux Even under yellow light, intensity matters.[1] Work in dimmed conditions.
Glassware Amber (Class A) Amber glass blocks >99% of UV radiation below 450 nm.
Foil Wrap Aluminum Foil Mandatory for transport. Even brief transit through a lit corridor in clear glass can induce degradation.

Q: Can I use red photographic light? A: Yes, red light is safe, but often impractical for delicate weighing operations.[1] Gold fluorescent sleeves are the industry standard for ADC conjugation suites handling enediynes.

Module 2: Chemical Stability & The "Trigger" Mechanism

Issue: “I observed precipitation or unexpected degradation during conjugation.”

Technical Insight: The cytotoxicity of enediynes relies on the Bergman Cyclization , a rearrangement that forms a highly reactive p-benzyne diradical.[2][3][4] This reaction is triggered by specific conditions (Heat, pH, or Nucleophiles).[1] If you trigger this in the flask, the compound "detonates" chemically, cleaving itself or the solvent instead of the target DNA.

The Bergman Trigger Mechanism (Visualization):

BergmanCyclization Enediyne Enediyne Core (Prodrug State) Intermediate Strained Cyclic Allene Enediyne->Intermediate Rearrangement Trigger Trigger Event (Thiol/Heat/Light) Trigger->Enediyne Activates Diradical p-Benzyne Diradical (Active Warhead) Intermediate->Diradical Bergman Cyclization DNA_Damage DNA Double-Strand Cleavage Diradical->DNA_Damage H-Atom Abstraction

Caption: The activation pathway of enediyne compounds. Premature activation via heat or light leads to self-destruction of the molecule.

Troubleshooting Guide:

Q: What temperature should I use for conjugation? A: Strictly 4°C to 20°C. The activation energy (


) for the Bergman cyclization varies by structure. For Calicheamicin, the trisulfide trigger is stable at room temperature unless thiols are present. However, simpler synthetic enediynes may have lower thermal barriers.[1] Always store stocks at -80°C and work on ice.

Q: My buffer contains DTT. Is this safe? A: NO. Thiols (DTT,


-mercaptoethanol, Glutathione) are the primary biological triggers for many enediyne prodrugs (e.g., Calicheamicin).[1]
  • Protocol: Ensure all buffers are free of reducing agents until the specific moment activation is required (or strictly avoid them during conjugation to prevent payload loss).

Q: How do I solubilize the powder? A: Enediynes are highly hydrophobic.

  • Dissolve in anhydrous DMSO or DMA (Dimethylacetamide) first.

  • Add the organic phase to the aqueous buffer slowly while vortexing.

  • Maintain at least 5-10% organic solvent in the final reaction to prevent precipitation, unless the payload is pre-conjugated to a solubilizing linker.

Module 3: Safety & Containment (HPAPI Protocols)

Issue: “How do I clean up a minor spill? Is bleach effective?”

Technical Insight: Enediynes are classified as SafeBridge Category 4 or OEB 5 (Occupational Exposure Band) compounds, with OELs often


.[1] They function by cleaving DNA; they are mutagenic, teratogenic, and carcinogenic.[1]

Decontamination Protocol:

  • Inactivation: You must chemically destroy the enediyne core.

    • Agent: 10% Sodium Hypochlorite (Bleach) or 1N NaOH.

    • Mechanism: High pH and oxidation force the Bergman cyclization to occur immediately in situ or degrade the alkyne backbone, rendering the molecule non-reactive to biological targets.

  • Contact Time: Allow the bleach/NaOH to sit on the contaminated surface for 30 minutes .

  • Verification: If using a UV-active enediyne, use a portable UV lamp (365 nm) to verify the disappearance of fluorescence (if applicable) or color change, confirming degradation.[1]

Containment Setup:

  • Primary: Isolator (Glovebox) under negative pressure.

  • Secondary: Class II Biosafety Cabinet (if isolator unavailable, but double-gloving and respiratory protection (PAPR) are mandatory).[1]

  • Waste: All consumables touching the drug must be incinerated.

Module 4: Standard Operating Workflow

Below is the validated workflow for handling enediyne payloads for ADC conjugation.

HandlingWorkflow cluster_safety Safety Barrier (Isolator/BSC) Storage Storage: -80°C (Amber Vial) Thaw Thaw: 4°C on Ice (Dark/Gold Light) Storage->Thaw Slow thaw Solubilization Solubilization Solvent: Anhydrous DMSO Conc: 1-10 mM Thaw->Solubilization Add solvent QC_Check QC: UV-Vis Spectrum (Check for shift) Solubilization->QC_Check Aliquot (1uL) Conjugation Conjugation Reaction pH 7.0 - 8.0 NO THIOLS QC_Check->Conjugation Pass Purification Purification (SEC / Dialysis) Conjugation->Purification Remove free drug

Caption: Operational workflow for Enediyne-ADC conjugation. Note the critical QC step to verify integrity before committing the antibody.

References
  • Nicolaou, K. C., et al. (1993).[1] Chemistry and Biology of the Enediyne Anticancer Antibiotics. Science. [Link]

  • SafeBridge Consultants. (2016). The evaluation and safe handling of ADCs and their toxic payloads.[5][6][7] Cleanroom Technology. [Link]

  • Pfizer Inc. (2017). Mylotarg (gemtuzumab ozogamicin) Prescribing Information.[8] (Details on Calicheamicin derivative handling). [Link]

  • Bergman, R. G. (1973).[1] Reactive 1,4-dehydrobenzenes.[1][2] Accounts of Chemical Research. [Link]

  • Mahat, R., et al. (2021).[1] Uncialamycin-based antibody–drug conjugates: Unique enediyne ADCs exhibiting bystander killing effect.[1][9][10] PNAS.[9] [Link][1][9]

Sources

Troubleshooting

Troubleshooting low yield in Shishijimicin B total synthesis

Welcome to the technical support center for the total synthesis of Shishijimicin B and its analogues. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the total synthesis of Shishijimicin B and its analogues. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of complex enediyne natural products. Here, we address common challenges and provide field-proven insights to troubleshoot low-yield steps, drawing from seminal works in the field.

Introduction: The Challenge of the Shishijimicins

Shishijimicin A, a potent enediyne antitumor antibiotic, was first isolated from the marine ascidian Didemnum proliferum.[1] Its total synthesis, a significant achievement in organic chemistry, was reported by the Nicolaou group.[2][3] The synthesis of Shishijimicin B, a close analogue, follows a similar convergent strategy, which involves the preparation of two complex fragments—a hydroxy enediyne core and a carboline disaccharide—followed by their strategic coupling and final functionalization.[2][4]

This guide is structured as a series of frequently asked questions (FAQs) that target the most critical and often low-yielding stages of the synthesis. We will delve into the causality behind experimental choices and provide actionable protocols to enhance reaction outcomes.

Section 1: The Enediyne Core - Formation and Macrocyclization

The 10-membered enediyne ring is the pharmacophore of Shishijimicin, responsible for its DNA-cleaving ability via Bergman cyclization.[5][6][7] Its construction is non-trivial and prone to low yields.

FAQ 1.1: My intramolecular cyclization to form the 10-membered enediyne macrocycle is failing, yielding primarily oligomers or decomposition products. How can I improve the yield of the desired monomeric macrocycle?

Answer: This is a classic challenge in macrocyclization, where intramolecular reaction (cyclization) competes with intermolecular reaction (oligomerization). The key is to favor the former through kinetic control. The Nicolaou synthesis of the analogous Shishijimicin A core successfully employed a lanthanum-mediated cyclization of an aldehyde-alkyne precursor.[3][8] Several factors are critical:

Causality & Rationale:

  • High Dilution: The principle of high dilution is paramount. By maintaining a very low concentration of the substrate, you decrease the probability of two molecules finding each other in solution, thus suppressing the bimolecular oligomerization pathway.

  • Slow Addition: A syringe pump for slow addition of the substrate to the reaction mixture is a practical implementation of the high-dilution principle, keeping the instantaneous concentration of the reactive species to a minimum.

  • Lewis Acid Templating: The use of a chelating Lewis acid like LaCl₃·2LiCl (Knochel's salt) is crucial.[1][3] The lanthanum ion is believed to coordinate with both the aldehyde and the acetylide, pre-organizing the molecule into a conformation amenable to cyclization. This templating effect significantly lowers the entropic barrier for the intramolecular reaction.

  • Temperature Control: The reaction is performed at very low temperatures (e.g., -78 °C) to control the reactivity of the generated acetylide, preventing side reactions like proton abstraction from the solvent or decomposition.[8]

Troubleshooting Workflow & Protocol:

Below is a troubleshooting workflow designed to optimize the macrocyclization step.

A Start: Low Yield in Macrocyclization B Verify Purity of Acyclic Precursor (Aldehyde-Alkyne) A->B C Strictly Anhydrous & Degassed Conditions? B->C J Re-purify Starting Material; Check for Aldehyde Oxidation B->J Impure D Implement High-Dilution Protocol C->D Yes K Dry Solvents (THF); Degas with Ar/N₂; Use Fresh Base (LiHMDS) C->K No E Optimize Reagent Stoichiometry & Temperature D->E F Analyze Crude Reaction Mixture (LCMS, ¹H NMR) E->F G Successful Cyclization F->G Monomer Dominant H Failure: Decomposition F->H I Failure: Oligomerization F->I H->E Re-evaluate Temp. & Base Stability L Decrease Concentration Further; Increase Addition Time I->L J->B K->C L->D

Caption: Troubleshooting workflow for enediyne macrocyclization.

Optimized Experimental Protocol (Based on Nicolaou, et al.[3][8]):

  • Setup: Rigorously dry all glassware. Prepare a solution of the acyclic aldehyde-alkyne precursor in anhydrous THF (e.g., 0.01 M). In a separate, larger flask (the "reaction pot"), add anhydrous THF and LaCl₃·2LiCl (1.1 eq) and cool to -78 °C under a strong argon atmosphere.

  • Base Addition: To the reaction pot, add a freshly titrated solution of LiHMDS (1.05 eq) in THF. Stir for 20 minutes at -78 °C.

  • Slow Addition: Using a syringe pump, add the solution of the aldehyde-alkyne precursor to the reaction pot over a period of 4-6 hours. The final concentration should be ≤ 0.001 M.

  • Quench: After the addition is complete, stir for an additional 30 minutes at -78 °C. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup & Analysis: Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), and dry over Na₂SO₄. Analyze the crude product by LCMS to assess the ratio of monomer to oligomers.

Data Comparison Table:

ParameterStandard ConditionsRecommended OptimizationRationale
Concentration > 0.01 M≤ 0.001 MMinimizes intermolecular reactions.
Addition Time < 1 hour4-6 hours (Syringe Pump)Maintains pseudo-high dilution.
Lewis Acid None / OtherLaCl₃·2LiClProvides a template effect for cyclization.[3]
Solvent/Base Check purityFreshly distilled/dried THF; Freshly titrated LiHMDSAnhydrous conditions are critical for reactive organometallics.

Section 2: The Glycosidic Domain - Stereoselective Glycosylation

The attachment of the carbohydrate moieties is a significant hurdle, often plagued by low yields and the formation of incorrect stereoisomers. Glycosylation reactions are notoriously sensitive to substrates, protecting groups, and reaction conditions.[9][10]

FAQ 2.1: The key glycosylation step to couple the disaccharide with the aglycone is giving a low yield (<30%) and a poor α/β stereoisomeric ratio. What should I investigate?

Answer: The Nicolaou synthesis of Shishijimicin A reports a 26% yield for a crucial glycosylation, highlighting the inherent difficulty of this step.[8] Success hinges on controlling the formation and reactivity of the key oxocarbenium ion intermediate.

Causality & Rationale:

  • Glycosyl Donor: The choice of the leaving group on the anomeric carbon (the glycosyl donor) is critical. Trichloroacetimidates are highly reactive and commonly used, but others like thioglycosides or glycosyl bromides offer different reactivity profiles that may be better suited for a specific substrate.

  • Promoter/Lewis Acid: The promoter activates the glycosyl donor. Strong Lewis acids like BF₃·OEt₂ or TMSOTf are common. The choice of promoter can influence the reaction rate and the Sₙ1/Sₙ2 character of the reaction, thereby affecting stereoselectivity.

  • Solvent Effects: The solvent plays a crucial role. Non-participating solvents like dichloromethane (DCM) or toluene are often used. Ethereal solvents (THF, Et₂O) can sometimes participate in the reaction or coordinate to the Lewis acid, altering its reactivity and selectivity.

  • Protecting Groups: The protecting group at the C2 position of the sugar can have a "neighboring group participation" effect. An acyl group (like acetate or benzoate) at C2 can form a cyclic acyl-oxonium intermediate that directs the incoming nucleophile (the aglycone) to the opposite (β) face, leading to 1,2-trans glycosides. Non-participating groups (like ethers) do not offer this control, and the α/β ratio is determined by other factors.

Troubleshooting Decision Diagram:

cluster_0 Promoter Screening cluster_1 Solvent/Temp Screening cluster_2 Donor Modification A Start: Low Yield/Selectivity in Glycosylation B Confirm Donor & Acceptor Purity/Stability A->B C Screen Lewis Acid Promoter B->C D Optimize Solvent & Temperature C->D E Evaluate Glycosyl Donor D->E F Reaction Successful? E->F F->C No, Re-iterate G End: Optimized Protocol F->G Yes C1 BF₃·OEt₂ (as per literature [1]) C2 TMSOTf C3 SnCl₂ / AgClO₄ [1] D1 DCM (-78 °C to -40 °C) D2 Toluene (-78 °C) D3 Et₂O (-78 °C, can be participating) E1 Trichloroacetimidate (Current) E2 Thioglycoside (Requires different promoter, e.g., NIS/TfOH) E3 Glycosyl Bromide (Silver salt promoter)

Caption: Decision diagram for optimizing glycosylation reactions.

Screening Protocol for Glycosylation:

  • Preparation: Dry the glycosyl donor and the aglycone acceptor by co-evaporation with toluene and drying under high vacuum. Prepare stock solutions of each.

  • Reaction Array: In parallel, set up small-scale reactions (5-10 mg of acceptor) under an inert atmosphere.

  • Variable Screening:

    • Set 1 (Promoter): Use DCM as the solvent at -78 °C. Test BF₃·OEt₂, TMSOTf, and SnCl₂/AgClO₄ as promoters.

    • Set 2 (Solvent): Using the best promoter from Set 1, test DCM, toluene, and diethyl ether as solvents.

    • Set 3 (Temperature): Using the best conditions from above, test different temperature profiles (e.g., hold at -78 °C, warm to -40 °C, warm to 0 °C).

  • Analysis: Quench each reaction after a set time (e.g., 1 hour) with triethylamine. Analyze the crude mixture by LCMS and ¹H NMR to determine conversion and the α/β ratio.

Section 3: Late-Stage Transformations - Fragment Coupling & Trisulfide Installation

The final stages of the synthesis involve coupling the two highly complex fragments and installing the sensitive methyl trisulfide moiety. Yields at this stage are precious, as any loss represents a significant waste of effort.

FAQ 3.1: The final coupling between my enediyne fragment and the carboline disaccharide is low-yielding. What are the most likely points of failure?

Answer: This is a late-stage coupling of two large, sterically hindered, and multifunctional molecules. Success depends on efficient activation of the coupling partners while avoiding degradation of sensitive functionalities, particularly the enediyne core. The Nicolaou synthesis accomplishes this by forming a glycosidic linkage between the two fragments.[2][11]

Causality & Rationale:

  • Steric Hindrance: The reactive sites on both fragments are sterically encumbered. The reaction may require higher temperatures or longer reaction times than a typical glycosylation, which in turn can lead to decomposition.

  • Functional Group Incompatibility (FGI): The enediyne core is sensitive to acid, base, and certain metals. The conditions for the coupling reaction must be carefully chosen to be compatible with all existing functional groups.

  • Purity of Fragments: Impurities in either the enediyne or the disaccharide fragment can poison catalysts or promoters, or lead to unwanted side reactions. Meticulous purification of both partners immediately before the coupling attempt is essential.

Troubleshooting Protocol:

  • Fragment Purity Check: Before any coupling attempt, re-purify both the enediyne and the disaccharide fragments via flash chromatography. Confirm their identity and purity by high-resolution mass spectrometry and NMR.

  • A-Coupling / Model Study: If possible, attempt the coupling with a simpler, less precious model system for the enediyne core to establish robust conditions before committing the advanced material.

  • Condition Re-optimization: Systematically re-screen the glycosylation conditions as outlined in Section 2, but with a focus on milder promoters that may require longer reaction times but offer better compatibility with the enediyne.

  • Order of Addition: Investigate the order of addition of reagents. Sometimes, pre-mixing the acceptor and the Lewis acid before adding the donor (or vice-versa) can influence the outcome.

FAQ 3.2: I am experiencing low yields during the introduction of the methyl trisulfide group. The reaction seems messy, with multiple byproducts.

Answer: The methyl trisulfide is an unusual and relatively unstable functional group. Its installation is a known challenge. The Nicolaou group developed a streamlined synthesis that also involved creating more practical sulfenylating reagents, such as PhthNSSMe (N-(methyldithio)phthalimide), to address this.[8][11][12]

Causality & Rationale:

  • Reagent Instability: The sulfenylating reagent itself can be unstable. Using a well-characterized, stable, and reactive reagent is key. The development of PhthNSSMe was a direct response to this challenge.[8]

  • Reaction Conditions: The reaction involves the displacement of a leaving group by a thiol. The conditions must be mild enough to avoid elimination or other side reactions on the complex substrate. The reaction is often base-sensitive.

  • Product Instability: The trisulfide product itself can be prone to disproportionation or decomposition, especially during purification. It is advisable to use the crude product directly in the next step if possible, or to purify it quickly at low temperatures.

Recommended Protocol (Based on PhthNSSMe Reagent[8]):

  • Precursor Generation: The substrate is typically an activated thiol (e.g., a thioacetate), which is deprotected in situ to generate the free thiol.

  • Reagent Preparation: Synthesize or procure a high-purity sulfenylating reagent like PhthNSSMe.

  • Reaction: Dissolve the substrate in a suitable solvent (e.g., DCM). Add a mild base (e.g., DBU) at low temperature (e.g., 0 °C) to deprotect the thioacetate. Once the thiol is formed, add the PhthNSSMe reagent and allow the reaction to proceed.

  • Workup & Purification: Perform a mild aqueous workup. Purify the product rapidly using flash chromatography on silica gel, often with a non-polar eluent system, and keep the fractions cold. Pool the pure fractions and remove the solvent under reduced pressure at low temperature.

References

  • Nicolaou, K. C., et al. (2018). Streamlined Total Synthesis of Shishijimicin A and Its Application to the Design, Synthesis, and Biological Evaluation of Analogues thereof. Journal of the American Chemical Society, 140(38), 12120–12136. [Link]

  • Wikipedia. Shishijimicin A. [Link]

  • Nicolaou, K. C., et al. (2015). Total Synthesis of Shishijimicin A. Journal of the American Chemical Society, 137(27), 8716–8719. [Link]

  • PubMed. (2015). Total Synthesis of Shishijimicin A. Journal of the American Chemical Society. [Link]

  • Taber, D. F. (2016). The Nicolaou Synthesis of Shishijimicin A. Organic Chemistry Portal. [Link]

  • MDPI. (2024). Advances and Challenges in Biomanufacturing of Glycosylation of Natural Products. International Journal of Molecular Sciences. [Link]

  • PubMed. (2018). Streamlined Total Synthesis of Shishijimicin A... Journal of the American Chemical Society. [Link]

  • University of Connecticut. (2020). Glycosylation Methods in the Total Synthesis of Complex Glycosylated Natural Products. Scholarship and Professional Work. [Link]

  • PubMed. (2005). Protein glycosylation: new challenges and opportunities. Chemical Society Reviews. [Link]

  • Wang, C. C., et al. (2005). Protein Glycosylation: New Challenges and Opportunities. Chemical Society Reviews. [Link]

  • ResearchGate. (2018). Solving the mystery of enediyne biosynthesis. [Link]

  • Nadin, A., et al. (2013). A strategy for the diversity-oriented synthesis of macrocyclic scaffolds using multidimensional coupling. Nature Chemistry. [Link]

  • ResearchGate. (2005). Protein Glycosylation: New Challenges and Opportunities. [Link]

  • Horsman, M. E., et al. (2019). Challenges and opportunities to develop enediyne natural products as payloads for antibody-drug conjugates. Journal of Industrial Microbiology & Biotechnology. [Link]

  • Wu, R., et al. (2024). Enediyne natural product biosynthesis unified by a diiodotetrayne intermediate. Nature Chemical Biology. [Link]

  • Denmark Group. (2021). Macrocyclization strategies in natural product total synthesis. University of Illinois Urbana-Champaign. [Link]

  • Princeton University. (2024). Solving the mystery of enediyne biosynthesis. Nature Chemical Biology. [Link]

  • Fischer, C. (2016). Solution E17: Total Synthesis of Shishijimicin A. Sparr Group Seminar. [Link]

  • PNAS. (2023). A discrete intermediate for the biosynthesis of both the enediyne core and the anthraquinone moiety of enediyne natural products. [Link]

  • Zhang, Z., et al. (2024). Genome Mining for New Enediyne Antibiotics. Journal of Natural Products. [Link]

  • Thorson, J. S., et al. (2010). Biosynthesis of Enediyne Antitumor Antibiotics. Current Topics in Medicinal Chemistry. [Link]

  • PubMed. (2020). Synthesis and Biological Evaluation of Shishijimicin A-Type Linker-Drugs and Antibody-Drug Conjugates. Journal of the American Chemical Society. [Link]

  • Chemical Society Reviews. (2024). Recent advances in peptide macrocyclization strategies. [Link]

  • ResearchGate. (2020). Synthesis and Biological Evaluation of Shishijimicin A-Type Linker-Drugs and Antibody–Drug Conjugates. [Link]

  • ResearchGate. (2024). Total synthesis and biological evaluation of Koshidacin B, TAN-1746, and Ac-TAN-1746. [Link]

Sources

Reference Data & Comparative Studies

Validation

Shishijimicin B vs. Auristatin Payloads: A Comparative Guide for ADC Efficacy

Executive Summary This guide provides a technical comparison between Shishijimicin B (and its congener Shishijimicin A), a member of the enediyne class of DNA-damaging agents, and Auristatins (MMAE/MMAF), the industry-st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Shishijimicin B (and its congener Shishijimicin A), a member of the enediyne class of DNA-damaging agents, and Auristatins (MMAE/MMAF), the industry-standard tubulin inhibitors.[1]

The Verdict:

  • Auristatins (MMAE/MMAF): The "Workhorse."[1] Best for solid tumors with moderate-to-high antigen density.[1] Validated safety profile, but susceptible to multidrug resistance (MDR) mechanisms (e.g., P-gp efflux).[1]

  • Shishijimicin B: The "Sniper." A picomolar-potency payload (100-1000x more potent than MMAE) designed for targets with low antigen density or MDR phenotypes .[1] Its extreme toxicity requires precise linker stability to prevent off-target "payload penalty."[1]

Part 1: Mechanistic Divergence[1]

The fundamental difference between these payloads lies in their subcellular targets and the irreversibility of their action.

Auristatins (Tubulin Inhibition)

Monomethyl Auristatin E (MMAE) binds to the vinca alkaloid site of tubulin.[1][2] This inhibits microtubule polymerization, triggering G2/M cell cycle arrest.[1][3]

  • Limitation: Cytotoxicity is cell-cycle dependent (requires dividing cells).[1]

  • Resistance: Often pumped out by ATP-binding cassette (ABC) transporters.[1]

Shishijimicin B (DNA Cleavage)

Shishijimicin B is a 10-membered enediyne.[1][4] Its mechanism is independent of cell division, making it effective against heterogeneous tumor populations (including cancer stem cells).[1]

  • Intercalation: The

    
    -carboline moiety intercalates into the DNA minor groove.[1][4][5]
    
  • Activation: A methyl trisulfide trigger is reduced by cellular thiols (e.g., glutathione).[1]

  • Bergman Cycloaromatization: The enediyne core undergoes a rearrangement to form a highly reactive 1,4-benzenoid diradical.[1][5][6]

  • DSB: This diradical abstracts hydrogen atoms from the DNA backbone, causing double-strand breaks (DSB) and inevitable apoptosis.[1]

Mechanism of Action Diagram

MOA_Comparison cluster_Auristatin Auristatin Pathway (Tubulin) cluster_Shishijimicin Shishijimicin Pathway (DNA) ADC_Aur ADC (Auristatin) Lysosome_A Lysosomal Degradation (Cathepsin B) ADC_Aur->Lysosome_A ADC_Shi ADC (Shishijimicin) Lysosome_S Lysosomal Degradation ADC_Shi->Lysosome_S Release_A MMAE Release Lysosome_A->Release_A Tubulin Tubulin Binding (Vinca Site) Release_A->Tubulin Arrest G2/M Arrest Tubulin->Arrest Apoptosis_A Apoptosis Arrest->Apoptosis_A Release_S Shishijimicin Release (Methyl Trisulfide Trigger) Lysosome_S->Release_S Nucleus Nuclear Translocation Release_S->Nucleus Intercalation DNA Intercalation (Beta-Carboline) Nucleus->Intercalation Bergman Bergman Cyclization (Diradical Formation) Intercalation->Bergman Thiol Activation DSB DNA Double-Strand Breaks Bergman->DSB Apoptosis_S Apoptosis (Cell Cycle Independent) DSB->Apoptosis_S

Figure 1: Comparative Mechanism of Action.[1] Auristatins target tubulin in the cytoplasm, while Shishijimicin targets DNA in the nucleus via radical chemistry.

Part 2: Potency & Efficacy Profile[1]

Shishijimicin B exhibits extreme potency, often requiring significantly lower Drug-to-Antibody Ratios (DAR) to achieve efficacy, which can improve the physicochemical properties of the ADC.[1]

Comparative Data Table
FeatureAuristatin (MMAE)Shishijimicin B (SHI)
Primary Mechanism Tubulin Polymerization InhibitorDNA Double-Strand Break (Enediyne)
IC50 (Potency)

M (Nanomolar)

M (Picomolar)
Relative Potency 1x (Baseline)~1,000x vs. MMAE
Antigen Requirement Moderate to High (

receptors/cell)
Low (

receptors/cell)
MDR Sensitivity Susceptible (P-gp substrate)Generally Resistant
Bystander Effect Yes (MMAE is permeable)Context Dependent (Linker specific)
Primary Toxicity Neuropathy, NeutropeniaDelayed toxicity, Hepatotoxicity
The "Payload Penalty"

While Shishijimicin's potency allows it to kill tumors with low antigen expression, it imposes a stricter requirement on linker stability. Premature release of Shishijimicin in circulation can lead to severe systemic toxicity compared to the more tolerable MMAE.

Part 3: Experimental Protocols

To evaluate these payloads, researchers must use specific assays. Standard MTT assays may need adjustment for Shishijimicin due to its delayed mechanism of action (DNA damage response takes time).[1]

Protocol: Comparative Cytotoxicity Assay

Objective: Determine IC50 values for Free Payload vs. ADC.

Materials:

  • Target Cells (Antigen+) and Control Cells (Antigen-).[1][7]

  • Reagents: CellTiter-Glo (Promega) or MTT.[1]

  • Compounds: MMAE (Control), Shishijimicin B (Test).[1]

Workflow:

  • Seeding: Seed 2,000–5,000 cells/well in 96-well plates. Allow adherence (24h).

  • Treatment: Prepare serial dilutions (1:3 or 1:5).

    • Range for MMAE: 100 nM down to 0.01 nM.[1]

    • Range for Shishijimicin:1 nM down to 0.001 pM (Crucial: Start much lower).

  • Incubation: Incubate for 96 hours .

    • Note: Enediynes often require longer incubation than tubulin inhibitors to manifest full apoptotic effects.[1]

  • Readout: Add detection reagent, shake for 10 min, read Luminescence/Absorbance.

  • Analysis: Fit data to a 4-parameter logistic (4PL) curve.

Protocol: Conjugation Efficiency (Stochastic Cysteine)

Shishijimicin B is chemically complex.[1] Conjugation often utilizes a cleavable disulfide or peptide linker attached to the phenolic or amine positions.

Workflow Diagram:

Conjugation_Workflow Step1 1. Antibody Reduction (TCEP/DTT, 37°C, 1h) Step2 2. Buffer Exchange (Remove reducing agent) Step1->Step2 Step3 3. Conjugation Reaction (Add Linker-Payload in DMSO) Target DAR: 2-4 Step2->Step3 Step4 4. Purification (SEC or Tangential Flow Filtration) Step3->Step4 Step5 5. QC Analysis (HIC-HPLC for DAR, SEC for Aggregates) Step4->Step5

Figure 2: General Cysteine-based Conjugation Workflow. Note that Shishijimicin ADCs often target lower DAR (approx 2.[1]0) due to hydrophobicity and potency.[1]

Part 4: Synthesis & Stability Considerations[1]

Structural Complexity[1]
  • Auristatins: Peptidomimetic.[1] Linear synthesis, scalable, stable at room temperature.[1]

  • Shishijimicin B: Hybrid structure containing a disulfate-containing enediyne core and a

    
    -carboline sugar .[1]
    
    • Synthesis Challenge: The enediyne core is thermally unstable. Total synthesis (pioneered by K.C.[1] Nicolaou) requires >20 steps with strict temperature controls to prevent premature cycloaromatization.[1]

Linker Chemistry[1]
  • MMAE: Typically uses Val-Cit-PABC (Cathepsin B cleavable).[1]

  • Shishijimicin: Requires linkers that stabilize the "trigger" mechanism. Often uses sterically hindered disulfides or acid-labile hydrazones to prevent release in blood (pH 7.[1]4) while ensuring release in lysosomes (pH 5.0) or upon glutathione reduction.[1][]

References

  • Nicolaou, K. C., et al. (2015).[1][9] "Total Synthesis of Shishijimicin A." Journal of the American Chemical Society. [Link]

  • Oku, N., et al. (2003).[1][10] "Shishijimicins A-C, novel enediyne antitumor antibiotics from the ascidian Didemnum proliferum."[6][10] Journal of the American Chemical Society. [Link]

  • Doronina, S. O., et al. (2003).[1] "Development of potent monoclonal antibody auristatin conjugates for cancer therapy." Nature Biotechnology. [Link][1]

  • Nicolaou, K. C., et al. (2018).[1] "Streamlined Total Synthesis of Shishijimicin A and Its Application to the Design, Synthesis, and Biological Evaluation of Analogues thereof." Journal of the American Chemical Society. [Link]

  • Beck, A., et al. (2017).[1] "Strategies and challenges for the next generation of antibody–drug conjugates." Nature Reviews Drug Discovery. [Link][1]

Sources

Comparative

Decoding DNA Interactions: A Comparative Guide to β-Carboline Intercalation and Minor Groove Binding

For researchers in drug discovery and molecular biology, understanding the precise mechanism by which a small molecule interacts with DNA is paramount. The β-carboline scaffold, a privileged structure in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and molecular biology, understanding the precise mechanism by which a small molecule interacts with DNA is paramount. The β-carboline scaffold, a privileged structure in medicinal chemistry, presents a fascinating case study in this regard. These tricyclic aromatic compounds are known to exert their biological effects, including anti-tumor and anti-viral activities, through direct engagement with DNA. However, the nuanced nature of this interaction—specifically, the preference for intercalation versus minor groove binding—is a critical determinant of their therapeutic potential and toxicological profile.

This guide provides an in-depth, objective comparison of these two primary DNA binding modes exhibited by β-carboline derivatives. We will delve into the structural determinants that govern the binding preference, present the experimental methodologies to unequivocally distinguish between them, and offer a comparative analysis of representative compounds.

The Dichotomy of DNA Recognition: Intercalation vs. Minor Groove Binding

The interaction of small molecules with the DNA double helix is broadly categorized into two non-covalent modes: intercalation and groove binding. The choice of binding mode is dictated by the molecule's size, shape, charge, and the pattern of its hydrogen bonding donors and acceptors.

Intercalation involves the insertion of a planar, aromatic molecule between the base pairs of the DNA. This "stacking" interaction is stabilized by π-π interactions with the flanking base pairs. A classic intercalator unwinds the DNA helix at the point of insertion, causing a local distortion and an increase in the length of the DNA molecule.

Minor groove binding , in contrast, involves the molecule fitting snugly into the narrower of the two grooves of the DNA double helix. This interaction is typically driven by a combination of van der Waals forces, hydrogen bonds, and electrostatic interactions with the atoms lining the groove. Minor groove binders often possess a crescent shape that complements the curvature of the groove and do not significantly perturb the overall helical structure.

Binding_Modes cluster_0 DNA Intercalation cluster_1 Minor Groove Binding Intercalation Planar β-carboline inserts between DNA base pairs Unwinding Local unwinding and lengthening of DNA helix Intercalation->Unwinding results in GrooveBinding β-carboline derivative fits into the minor groove MinimalDistortion Minimal distortion of DNA helical structure GrooveBinding->MinimalDistortion causes

Caption: A simplified representation of DNA intercalation versus minor groove binding by β-carboline derivatives.

Structural Determinants of Binding Preference

The elegant simplicity of the β-carboline scaffold allows for synthetic modifications that can profoundly influence its preferred mode of DNA interaction.

  • Planarity: A high degree of planarity in the aromatic ring system is a prerequisite for effective intercalation. Simple, unsubstituted β-carbolines like norharman and harman are classic examples of DNA intercalators. Their flat structure allows them to slide between the DNA base pairs with minimal steric hindrance.

  • Substituents: The nature and position of substituents on the β-carboline ring can favor one binding mode over the other.

    • Bulky Substituents: The addition of bulky groups at positions that disrupt the planarity of the molecule will sterically hinder intercalation. Such substitutions may drive the molecule to favor groove binding.

    • Side Chains: The introduction of flexible side chains, particularly those containing hydrogen bond donors and acceptors, can promote interaction with the floor of the minor groove. The length and chemical nature of these side chains can be tailored to achieve sequence-specific recognition within the groove. For instance, substituents at the N-9 position have been shown to enhance DNA intercalating ability, while modifications at the C-3 position can modulate this activity.[1]

Experimental Evaluation of Binding Modes

Spectroscopic Techniques

a) UV-Visible Spectroscopy: This is often the first-line technique to confirm an interaction between the β-carboline and DNA.

  • Hypochromism and Bathochromic Shift: Upon binding to DNA, the UV-Vis absorption spectrum of the β-carboline typically exhibits hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a red shift in the wavelength of maximum absorption). These changes arise from the interaction of the chromophore with the DNA bases. While indicative of an interaction, these spectral shifts alone are generally insufficient to distinguish between intercalation and groove binding.

b) Fluorescence Spectroscopy: Many β-carbolines are intrinsically fluorescent, making this a powerful technique to probe their interaction with DNA.

  • Fluorescence Quenching: The fluorescence of a β-carboline is often quenched upon binding to DNA. This quenching can be due to energy transfer to the DNA bases and can be used to calculate the binding constant (Kb) of the interaction.

  • Ethidium Bromide (EtBr) Displacement Assay: This is a competitive binding assay used to infer an intercalative binding mode. EtBr is a well-known DNA intercalator whose fluorescence is significantly enhanced upon binding to DNA. If a β-carboline derivative can displace EtBr from the DNA, a decrease in the fluorescence of the EtBr-DNA complex will be observed. This is strong evidence for an intercalative binding mode.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is highly sensitive to the chiral environment of DNA and provides invaluable information about conformational changes upon ligand binding.

  • Intrinsic CD Spectrum of DNA: B-form DNA exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm.

  • Changes upon Intercalation: Intercalation causes significant perturbations to the DNA structure, leading to changes in the intrinsic CD spectrum. Typically, an increase in the intensity of both the positive and negative bands is observed.

  • Induced CD (ICD) Signal: If the β-carboline itself is achiral, it will not have a CD signal. However, upon binding to the chiral DNA, an induced CD signal for the ligand can be observed in its absorption wavelength range. A strong ICD signal is often characteristic of intercalation, where the ligand is held in a rigid, chiral environment between the base pairs. Minor groove binding can also induce a CD signal, but it is often weaker.

Thermal Denaturation (Tm) Studies

The melting temperature (Tm) of DNA is the temperature at which 50% of the double-stranded DNA has dissociated into single strands. This is a direct measure of the stability of the double helix.

  • Significant Increase in Tm (ΔTm > 5 °C): Intercalating agents significantly stabilize the DNA duplex by inserting themselves between the base pairs. This results in a substantial increase in the Tm.

  • Minor or No Change in Tm: Minor groove binders and electrostatic interactors typically cause a much smaller increase in Tm, or in some cases, no change at all.

Comparative Data of Representative β-Carbolines

CompoundPutative Binding ModeBinding Constant (Kb) (M-1)ΔTm (°C)Key Experimental Evidence
Harman Intercalation1.63 x 105[2]~4.0[3]Ethidium bromide displacement, significant Tm increase, changes in CD spectrum.[3][4]
Harmine Intercalation3.44 x 107[2]Not always reported, but expected to be significantStrong binding affinity, spectroscopic data consistent with intercalation.[2]
Harmalol Intercalation6.43 x 105[2]Not specified, but binds stronglySpectroscopic evidence points to major binding with DNA.[2]
Eudistomin U Complex/WeakNot reported2.3[3]Weak changes in CD spectrum, small Tm increase, suggesting a more complex or weaker interaction than simple intercalation.[3]

Experimental Protocols

Step-by-Step Methodology: Fluorescence Titration for Binding Constant (Kb) Determination

This protocol describes a typical fluorescence titration experiment to determine the binding constant of a fluorescent β-carboline derivative to DNA.

1. Preparation of Solutions:

  • Prepare a stock solution of the β-carboline derivative in a suitable buffer (e.g., Tris-HCl, pH 7.4).
  • Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. The concentration of DNA should be determined accurately by measuring the absorbance at 260 nm.
  • Ensure all solutions are filtered to remove any particulate matter.

2. Instrument Setup:

  • Use a spectrofluorometer with a temperature-controlled cuvette holder.
  • Set the excitation wavelength to the absorption maximum of the β-carboline and the emission wavelength to its fluorescence maximum.
  • Set the excitation and emission slit widths to achieve an optimal signal-to-noise ratio.

3. Titration Procedure:

  • To a quartz cuvette, add a fixed volume and concentration of the β-carboline solution.
  • Record the initial fluorescence intensity (F0).
  • Make successive additions of small aliquots of the DNA stock solution to the cuvette.
  • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence intensity (F).
  • Correct the fluorescence intensity for the dilution effect at each titration point.

4. Data Analysis:

  • Plot the change in fluorescence intensity (F0 - F) as a function of the DNA concentration.
  • The binding constant (Kb) can be determined by fitting the data to the Stern-Volmer equation or by using a Scatchard plot analysis.

A[label="Prepare β-carboline and DNA stock solutions"]; B[label="Set up spectrofluorometer"]; C [label="Record initial fluorescence (F0)\nof β-carboline"]; D [label="Titrate with increasing\nconcentrations of DNA"]; E [label="Record fluorescence (F)\nafter each addition"]; F [label="Plot ΔF vs. [DNA] and\ncalculate Kb"];

A -> B -> C -> D -> E -> F; }

Caption: Workflow for determining the DNA binding constant of a β-carboline using fluorescence titration.

Step-by-Step Methodology: Circular Dichroism (CD) Spectroscopy

This protocol outlines the procedure for using CD spectroscopy to investigate the binding mode of a β-carboline derivative to DNA.

1. Preparation of Solutions:

  • Prepare solutions of DNA and the β-carboline derivative in a suitable buffer (e.g., phosphate buffer, pH 7.2). The buffer should have low chloride ion concentration to avoid interference with the CD signal.
  • Determine the accurate concentration of the DNA stock solution.

2. Instrument Setup:

  • Use a CD spectropolarimeter.
  • Calibrate the instrument using a standard, such as camphor-d-sulfonic acid.
  • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

3. Spectral Acquisition:

  • Record the CD spectrum of the buffer alone as a baseline.
  • Record the CD spectrum of the DNA solution in the absence of the ligand.
  • Titrate the DNA solution with increasing concentrations of the β-carboline derivative. After each addition, allow the solution to equilibrate and record the CD spectrum.
  • If investigating an induced CD signal, scan in the absorption region of the β-carboline.

4. Data Analysis:

  • Subtract the buffer baseline from all spectra.
  • Analyze the changes in the DNA CD spectrum (at ~245 nm and ~275 nm) as a function of the ligand concentration.
  • Analyze the appearance and intensity of any induced CD signals in the ligand's absorption region.

A[label="Prepare DNA and β-carboline solutions\nin appropriate buffer"]; B[label="Set up and calibrate CD spectropolarimeter"]; C [label="Record baseline CD spectrum of buffer"]; D [label="Record CD spectrum of DNA alone"]; E [label="Titrate DNA with β-carboline and\nrecord spectra"]; F [label="Analyze changes in DNA spectrum\nand any induced CD signals"];

A -> B -> C -> D -> E -> F; }

Caption: Workflow for characterizing β-carboline-DNA interactions using circular dichroism spectroscopy.

Conclusion

The interaction of β-carboline derivatives with DNA is a nuanced and critical aspect of their biological activity. A thorough understanding of whether a particular derivative favors intercalation or minor groove binding is essential for rational drug design and development. While planar, unsubstituted β-carbolines predominantly act as intercalators, the introduction of various substituents can modulate this preference, potentially favoring groove binding.

By employing a combination of spectroscopic and biophysical techniques, researchers can confidently elucidate the binding mode of novel β-carboline compounds. This knowledge is not merely academic; it provides a direct line of sight to optimizing therapeutic efficacy while minimizing off-target effects, ultimately paving the way for the development of safer and more effective DNA-targeting agents.

References

  • Nafisi, S., Bonsaii, M., Maali, P., Khalilzadeh, M. A., & Manouchehri, F. (2010). Beta-carboline alkaloids bind DNA. Journal of Photochemistry and Photobiology B: Biology, 100(2), 84-91. [Link]

  • Cao, R., Peng, W., Chen, H., & Liu, X. (2006). Beta-carboline derivatives: novel photosensitizers that intercalate into DNA to cause direct DNA damage in photodynamic therapy. Biochemical and Biophysical Research Communications, 342(3), 894-901. [Link]

  • Chen, H., Peng, W., Cao, R., & Liu, X. (2006). Design of beta-carboline derivatives as DNA-targeting antitumor agents. Bioorganic & Medicinal Chemistry Letters, 16(20), 5394-5398. [Link]

  • da Silva, A. B., de Oliveira, B. G., & de Faria, D. L. A. (2016). Interaction of β-Carbolines with DNA: Spectroscopic Studies, Correlation with Biological Activity and Molecular Docking. Journal of the Brazilian Chemical Society, 27(8), 1436-1447. [Link]

  • Yamashita, Y., & Kawanishi, S. (1995). Intercalation of six beta-carboline derivatives into DNA. Chemical & Pharmaceutical Bulletin, 43(8), 1335-1339. [Link]

  • Hergenrother, P. J. (2008). DNA-binding studies of the natural β-carboline eudistomin U. Bioorganic & Medicinal Chemistry Letters, 18(15), 4383-4385. [Link]

  • Palchaudhuri, R., & Hergenrother, P. J. (2007). DNA as a target for anticancer compounds: methods to determine the mode of binding and the sequence specificity of binding. Current Opinion in Biotechnology, 18(6), 497-503. [Link]

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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